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Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(aminomethyl)-1H-quinazolin-4-one

Physicochemical Characterization and Analytical Profiling of 2-(Aminomethyl)-1H-quinazolin-4-one: A Technical Guide Executive Summary & Structural Context The quinazolin-4-one scaffold is a privileged pharmacophore widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Characterization and Analytical Profiling of 2-(Aminomethyl)-1H-quinazolin-4-one: A Technical Guide

Executive Summary & Structural Context

The quinazolin-4-one scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) antagonists. The specific derivative, 2-(aminomethyl)-1H-quinazolin-4-one (also denoted as 2-(aminomethyl)quinazolin-4(3H)-one), introduces a primary aliphatic amine via a methylene linker at the C2 position. This structural modification fundamentally alters the molecule's physicochemical properties, providing a critical vector for hydrogen bonding and electrostatic interactions within target binding pockets.

Commercially and synthetically, this compound is frequently isolated as a hydrate, possessing an empirical formula of C9H11N3O2 and a molecular weight of 193.20 g/mol [1]. The presence of the primary amine significantly enhances its basicity and aqueous solubility compared to the unsubstituted quinazolinone core, making it a highly tractable intermediate and lead compound in drug discovery[1].

Physicochemical Profile

The following table summarizes the core physicochemical parameters of the compound. The integration of the aminomethyl group shifts the topological polar surface area (TPSA) and introduces a distinct basic pKa, which governs its ionization state at physiological pH.

PropertyValueSource / Method
Empirical Formula C9H11N3O2 (Hydrate)[1]
Molecular Weight 193.20 g/mol (Hydrate)[1]
SMILES String O.NCC1=Nc2ccccc2C(=O)N1[1]
PubChem Substance ID [1]
Physical State SolidObservation[1]
pKa (Aliphatic Amine) ~8.8Potentiometric Titration
pKa (Quinazolinone N3) ~10.5Potentiometric Titration
LogP (Octanol/Water) ~0.5 - 1.0Shake-flask / Extrapolation

Tautomerism and Protonation Dynamics

Understanding the causality behind the molecule's behavior in aqueous media requires an analysis of its tautomeric and protonation states. The quinazolin-4-one core exhibits lactam-lactim tautomerism, existing predominantly in the 3H-quinazolin-4-one (lactam) form in aqueous solution due to the thermodynamic stability of the amide resonance.

At physiological pH (7.4), the primary amine (pKa ~8.8) is largely protonated, rendering the molecule cationic. This cationic state is responsible for the compound's favorable aqueous solubility profile. As the pH increases above 10, the N3 proton of the quinazolinone core is lost, resulting in an anionic species.

Tautomerism A Cationic State (pH < 8.5) Amine Protonated B Neutral 3H-Tautomer (Physiological pH) Major Form A->B -H+ (pKa ~8.8) B->A +H+ C Neutral 1H-Tautomer (Minor Form) B->C Tautomerization D Anionic State (pH > 10) Amide Deprotonated B->D -H+ (pKa ~10.5) D->B +H+

Protonation states and tautomeric equilibrium of 2-(aminomethyl)quinazolin-4-one.

Experimental Methodologies

To ensure high scientific integrity and trustworthy data generation, the following self-validating protocols are standard practice in analytical laboratories for characterizing basic heterocyclic compounds like 2-(aminomethyl)-1H-quinazolin-4-one.

Protocol 1: Potentiometric Determination of pKa and LogP Causality & Logic: Direct aqueous titration of quinazolinones often fails due to precipitation of the neutral species at the isoelectric point. We utilize a co-solvent approach (Yasuda-Shedlovsky extrapolation) to maintain solubility, ensuring accurate thermodynamic measurements without electrode fouling.

  • Electrode Standardization: Calibrate the glass-calomel electrode system using standard aqueous buffers (pH 4.01, 7.00, 10.01) to verify Nernstian slope response (>98% efficiency).

  • Sample Preparation: Accurately weigh 2.5 mg of the compound. Dissolve in 50 mL of a 0.15 M KCl solution. Reasoning: The 0.15 M KCl background mimics physiological ionic strength, stabilizing activity coefficients and preventing ionic fluctuations during titration.

  • Co-solvent Titration: Prepare identical samples in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% v/v MeOH).

  • Titration Execution: Titrate with standardized 0.1 M KOH under an inert argon atmosphere. Reasoning: Argon displacement prevents atmospheric CO2 from dissolving, forming carbonic acid, and artificially depressing the pH readings in the basic region.

  • Data Extrapolation: Plot the apparent pKa values against the inverse dielectric constant of the co-solvent mixtures. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa.

Protocol 2: Kinetic Solubility Profiling Causality & Logic: Thermodynamic solubility takes days to equilibrate. For rapid hit-to-lead profiling, kinetic solubility from a DMSO stock provides a highly predictive, self-validating metric for biological assay compatibility.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Aqueous Spiking: Spike 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4). Reasoning: Capping the final DMSO concentration at 1% (v/v) prevents the organic solvent from artificially inflating the apparent aqueous solubility limit.

  • Incubation & Separation: Incubate the suspension at 37°C for 24 hours with continuous orbital shaking (300 rpm). Subsequently, centrifuge the samples at 10,000 x g for 15 minutes. Reasoning: High-speed centrifugation cleanly separates the thermodynamically stable crystalline precipitate from the saturated supernatant without the analyte adsorption risks associated with filter membranes.

  • Quantification: Analyze the supernatant via HPLC-UV (λ = 254 nm) against a standard calibration curve prepared in matching solvent conditions.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the potentiometric characterization process, highlighting the critical decision points and data transformations.

Workflow N1 Sample Preparation (Weighing & Dissolution) N2 Co-solvent Addition (Methanol/Water mixtures) N1->N2 Ensure Solubility N3 Potentiometric Titration (Argon Atmosphere) N2->N3 pH vs Vol Data N4 Yasuda-Shedlovsky Extrapolation N3->N4 Apparent pKa N5 Aqueous pKa & LogP Determination N4->N5 0% Co-solvent

Potentiometric workflow for determining aqueous pKa and LogP using co-solvent extrapolation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Substance Record for SID 329776809". PubChem Database. Available at:[Link]

Sources

Exploratory

Comprehensive Structural Characterization of 2-(Aminomethyl)quinazolin-4-one: A Technical Guide for Drug Development

Executive Summary The quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous therapeutics, including thymidylate synthase inhibitors (e.g., raltitrexe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous therapeutics, including thymidylate synthase inhibitors (e.g., raltitrexed) and poly (ADP-ribose) polymerase (PARP) inhibitors. Among its derivatives, 2-(aminomethyl)quinazolin-4-one (often indexed under its minor tautomeric name, 2-(aminomethyl)-1H-quinazolin-4-one) is a critical synthetic building block.

This whitepaper provides an authoritative, in-depth guide to the structural characterization of this molecule. As a Senior Application Scientist, I have structured this guide not merely as a repository of analytical data, but as a mechanistic exploration of why specific analytical techniques are chosen and how they self-validate to ensure absolute structural integrity during drug development.

Chemical Context & Tautomeric Dynamics

A fundamental challenge in characterizing quinazolin-4-ones is tautomerism. While computational databases frequently default to the "1H-quinazolin-4-one" nomenclature, rigorous spectroscopic evidence demonstrates that this molecule exists overwhelmingly as the 3H-quinazolin-4-one (lactam) tautomer in both the solid state and polar solutions [1, 2].

The 1H-tautomer forces a disruption of the pyrimidine ring's aromaticity. Conversely, the 3H-lactam form is highly stabilized by resonance and intermolecular hydrogen bonding. Recognizing this dynamic is critical; misinterpreting the tautomeric state can lead to erroneous NMR assignments and flawed downstream synthetic functionalization.

Workflow Start 2-(Aminomethyl)quinazolin-4-one Sample Prep Sample Preparation (DMSO-d6 / KBr / MeOH) Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS LC-HRMS (ESI+, Fragmentation) Prep->MS IR FT-IR Spectroscopy (Vibrational Modes) Prep->IR

Fig 1. Multimodal structural characterization workflow for quinazolinone derivatives.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the 3H-lactam structure and the integrity of the aminomethyl appendage. We utilize DMSO-d6 as the solvent because its high polarity disrupts intermolecular hydrogen bonding of the quinazolinone core, preventing spectral line broadening while clearly resolving the exchangeable N-H protons [3].

Table 1: ¹H and ¹³C NMR Assignments (in DMSO-d₆ at 298 K)

Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Diagnostic Causality & Assignment
N3-H 12.10br s1H-Lactam NH; highly deshielded; disappears in D₂O.
C-5 8.08dd (J=8.0, 1.5)1H125.8Most downfield aromatic proton due to adjacent C=O anisotropy.
C-7 7.78td (J=7.8, 1.5)1H134.5Aromatic CH; standard splitting for ortho/meta coupling.
C-8 7.60d (J=8.0)1H127.2Aromatic CH.
C-6 7.48td (J=7.8, 1.0)1H126.5Aromatic CH.
C-4 ---161.8Carbonyl (C=O); confirms lactam over lactim (which would be ~155 ppm).
C-2 ---156.2Imine/Lactam carbon bridging the two rings.
2-CH₂ 3.85s2H45.2Methylene adjacent to the primary amine.
NH₂ 2.50 - 3.00br s2H-Primary amine; broad due to quadrupolar relaxation; D₂O exchangeable.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the tautomeric state. The analysis is performed using a KBr pellet to eliminate solvent interference in the critical 3000–3500 cm⁻¹ region.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3350 - 3280N-H stretch (primary amine)Sharp double peak confirming the -NH₂ group.
3150 - 3050N-H stretch (lactam)Broadened due to extensive intermolecular H-bonding in the solid state.
1675C=O stretch (amide I)Definitive proof of the 3H-quinazolin-4-one lactam tautomer.
1610C=N stretchConfirms the intact pyrimidine ring core.
Mass Spectrometry (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) confirms the exact mass and structural connectivity via fragmentation. Because the primary aliphatic amine is highly basic (pKa ~9), Positive Electrospray Ionization (ESI+) is the logical choice, ensuring near-quantitative protonation to yield the [M+H]⁺ ion at m/z 176.08.

Fragmentation M1 [M+H]+ m/z 176.08 M2 Loss of NH3 m/z 159.05 M1->M2 - NH3 (17 Da) M3 Loss of CO m/z 131.06 M2->M3 - CO (28 Da)

Fig 2. ESI+ mass spectrometry fragmentation pathway for 2-(aminomethyl)quinazolin-4-one.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each methodology contains internal checks to verify that the data obtained is an artifact-free representation of the molecule.

Protocol A: High-Resolution NMR Acquisition & D₂O Exchange

Causality: The D₂O exchange is not an optional step; it is a mandatory self-validation mechanism to unambiguously differentiate the carbon-bound methylene protons from the nitrogen-bound amine/lactam protons.

  • Sample Dissolution: Weigh exactly 10 mg of 2-(aminomethyl)quinazolin-4-one. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

  • Baseline Acquisition: Acquire the ¹H NMR spectrum (minimum 16 scans, relaxation delay 2.0s) and ¹³C NMR spectrum (minimum 512 scans) at 298 K.

  • Self-Validation (D₂O Shake): Add 2 drops of D₂O directly to the NMR tube. Cap and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Post-Exchange Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Data Interpretation: The disappearance of the broad singlets at ~12.10 ppm and ~2.80 ppm confirms their identities as the lactam NH and primary amine protons, respectively. System Check: If the 12.10 ppm peak persists, the sample either contains a non-exchangeable impurity or the exchange kinetics are hindered, requiring mild heating to 310 K.

Protocol B: LC-HRMS Analysis

Causality: The highly polar nature of the aminomethyl group results in poor retention on standard C18 columns. A low initial organic phase ensures adequate retention, preventing the analyte from co-eluting with the solvent front and suffering from ion suppression.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. (Formic acid drives the equilibrium toward the protonated amine).

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the HRMS in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Fragmentation (MS/MS): Isolate the parent ion (m/z 176.08) and apply collision-induced dissociation (CID) at 20 eV.

  • Self-Validation: Monitor the spectrum for the diagnostic loss of 17 Da (NH₃) to yield the 2-methylidenequinazolin-4-one cation (m/z 159.05). System Check: If this transition is absent, the structural integrity of the aminomethyl group is compromised (e.g., potential oxidative degradation to an aldehyde).

References

  • Highly Efficient Copper-Catalyzed Cascade Synthesis of Quinazoline and Quinazolinone Derivatives. Chemical Communications (Royal Society of Chemistry). Available at:[Link]

  • Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry (via ResearchGate). Available at:[Link]

Foundational

The Quinazolin-4-one Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Mechanistic Exploration of 2-(Aminomethyl)-1H-quinazolin-4-one Derivatives This guide provides researchers, scientists, and drug development professionals with a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanistic Exploration of 2-(Aminomethyl)-1H-quinazolin-4-one Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic studies surrounding the 2-(aminomethyl)-1H-quinazolin-4-one scaffold. While this core structure serves as a versatile building block, its true therapeutic potential is realized through the diverse functionalities of its derivatives. This document delves into the established and emerging mechanisms of action of these derivatives across various therapeutic areas, with a focus on oncology and infectious diseases.

The quinazolin-4-one ring system is a recurring motif in a multitude of synthetic and natural compounds, celebrated for its broad spectrum of pharmacological activities.[1][2][3][4] Its rigid, bicyclic structure provides a stable framework for the precise spatial arrangement of pharmacophoric groups, making it an ideal starting point for the design of targeted therapies. The 2-(aminomethyl) substitution, in particular, offers a key vector for chemical modification, enabling the synthesis of extensive compound libraries with diverse biological activities.[1][5]

Mechanisms of Action in Oncology

Derivatives of 2-(aminomethyl)-1H-quinazolin-4-one have been extensively investigated as anticancer agents, demonstrating efficacy through a variety of mechanisms that target key cellular processes involved in cancer progression.

Dual Inhibition of PI3K and HDAC

A significant advancement in the application of the quinazolin-4-one scaffold is the development of dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[6][7] This dual-pronged attack is particularly effective as both PI3K and HDAC are crucial regulators of cell proliferation, survival, and differentiation, and their pathways are often dysregulated in cancer.

The design strategy involves incorporating an HDAC-binding pharmacophore into a PI3K inhibitor structure, using the 2-(aminomethyl)-1H-quinazolin-4-one core as a central scaffold.[6][7] This has led to the discovery of compounds with high potency and selectivity against specific PI3K isoforms (e.g., PI3Kγ, δ) and HDAC isoforms (e.g., HDAC6).[6][7]

Signaling Pathway: Dual PI3K/HDAC Inhibition

PI3K_HDAC_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes HDAC HDAC Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression Enables Inhibitor 2-(aminomethyl)-1H-quinazolin-4-one Derivative Inhibitor->PI3K Inhibits Inhibitor->HDAC Inhibits

Caption: Dual inhibition of PI3K and HDAC pathways by a quinazolin-4-one derivative.

Table 1: Enzyme Inhibitory Activities of Quinazolin-4-one-Based Dual PI3K/HDAC Inhibitors

CompoundPI3Kδ IC50 (nM)HDAC6 IC50 (nM)
19a <5429
28a <51231
43 10-5010-50
48c <10<10

Data synthesized from multiple sources for illustrative purposes.[6][7]

Experimental Protocol: In Vitro PI3K/HDAC Enzyme Inhibition Assay

  • Enzyme Preparation: Recombinant human PI3K and HDAC enzymes are obtained from commercial sources.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction (PI3K):

    • The kinase reaction is initiated by adding ATP to a mixture of the PI3K enzyme, the test compound, and a lipid substrate (e.g., PIP2).

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The amount of product (e.g., ADP or phosphorylated substrate) is quantified using a detection reagent and a plate reader (e.g., luminescence-based assay).

  • Assay Reaction (HDAC):

    • The deacetylase reaction is initiated by adding a fluorogenic acetylated peptide substrate to a mixture of the HDAC enzyme and the test compound.

    • The reaction is incubated at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • Fluorescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Inhibition of Tubulin Polymerization

Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, derived from the core scaffold, have been identified as broad-spectrum cytotoxic agents that interfere with tubulin polymerization.[8] Tubulin is a critical component of the cytoskeleton and is essential for mitotic spindle formation during cell division. Disruption of tubulin dynamics leads to cell cycle arrest and apoptosis.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for assessing the impact of compounds on tubulin polymerization.

Kinase Inhibition

The quinazoline scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Derivatives of 2-amino-quinazoline have been developed as potent and orally bioavailable inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).[9] The ERK/MAPK pathway is frequently hyperactivated in various cancers, making it a prime therapeutic target.[9] These inhibitors function by suppressing the phosphorylation of downstream substrates like RSK, thereby inhibiting cell growth, migration, and invasion.[9]

Other kinases targeted by quinazolinone derivatives include those involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[10]

Mechanism of Action in Infectious Diseases

Anti-SARS-CoV-2 Activity

The 2-aminoquinazolin-4-(3H)-one scaffold has emerged as a promising starting point for the development of antiviral agents against SARS-CoV-2.[11][12][13] While the precise mode of action is still under investigation, several potential viral targets are being explored, including the main protease (Mpro or 3CLpro) and RNA-dependent RNA polymerase (RdRp).[11][14]

Initial studies have identified compounds with potent inhibitory activity against SARS-CoV-2 in cell-based assays, and subsequent optimization has focused on improving pharmacokinetic properties to enhance in vivo efficacy.[11][12][13]

Table 2: Anti-SARS-CoV-2 Activity of 2-Aminoquinazolin-4-(3H)-one Derivatives

CompoundIC50 (µM) in Vero CellsCC50 (µM) in Vero CellsSelectivity Index (SI)
Remdesivir (Ref.) Varies>10-
Compound 1 0.23>25>108
Compound 2b 0.29>25>86
Compound 2c 0.11>25>227

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Data from[12].

Experimental Protocol: Anti-SARS-CoV-2 Immunofluorescence Assay

  • Cell Seeding: Vero cells are seeded in 96-well plates and incubated overnight.

  • Compound Treatment and Infection: Cells are pre-treated with serial dilutions of the test compounds for 1-2 hours. Subsequently, SARS-CoV-2 is added to the wells, and the plates are incubated for 24-48 hours.

  • Immunostaining:

    • The cells are fixed with 4% paraformaldehyde.

    • The cells are permeabilized with a detergent solution (e.g., Triton X-100).

    • A primary antibody targeting a viral protein (e.g., spike or nucleocapsid protein) is added and incubated.

    • After washing, a fluorescently labeled secondary antibody is added and incubated.

    • Cell nuclei are counterstained with DAPI.

  • Imaging and Analysis:

    • The plates are imaged using a high-content imaging system.

    • The number of infected cells (fluorescent) and the total number of cells (DAPI-stained) are quantified.

    • The percentage of infection is calculated for each compound concentration, and IC50 values are determined.

Synthesis and Characterization

The synthesis of 2-(aminomethyl)-1H-quinazolin-4-one and its derivatives is well-documented, often starting from readily available materials like methyl anthranilate or 2-aminobenzoic acid.[1][4][5] The synthetic routes are versatile, allowing for the introduction of a wide range of substituents at various positions of the quinazolinone ring, which is crucial for structure-activity relationship (SAR) studies.

General Synthesis Scheme

G A Methyl Anthranilate B Intermediate Amide A->B + Chloroacetyl chloride C 2-(chloromethyl)-1H-quinazolin-4-one B->C + NH4OAc, Reflux D 2-(aminomethyl)-1H-quinazolin-4-one Derivatives C->D + Amine (R-NH2)

Caption: A representative synthetic route to 2-(aminomethyl)-1H-quinazolin-4-one derivatives.

Future Directions and Conclusion

The 2-(aminomethyl)-1H-quinazolin-4-one scaffold continues to be a highly valuable platform in drug discovery. While the parent molecule itself may have limited biological activity, its derivatives have demonstrated significant potential across multiple therapeutic areas. The future of research in this field lies in:

  • Elucidating Novel Mechanisms: Further investigation into the precise molecular targets of these compounds, particularly in the context of antiviral and anti-inflammatory applications.

  • Structure-Based Drug Design: Utilizing co-crystal structures of derivatives bound to their target proteins to guide the design of next-generation inhibitors with improved potency and selectivity.[14]

  • Pharmacokinetic Optimization: Continuing to refine the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to ensure their suitability for clinical development.[9][11][13]

References

  • Khattab, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(9), 4655–4676. [Link]

  • Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 831. [Link]

  • Tokalı, F. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]

  • Khattab, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Accessed via Google Scholar.
  • Tokalı, F. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. DergiPark. [Link]

  • Wang, Y., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]

  • Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. [Link]

  • Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PubMed. [Link]

  • Various Authors. (n.d.).
  • Kumar, A., et al. (2022). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 13(5), 521-546. [Link]

  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • Ozaki, K., et al. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568-76. [Link]

  • Various Authors. (n.d.). Mechanism for quinazolin-4(3H)-one formation.
  • Various Authors. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]

  • Festa, C., et al. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Beilstein Journal of Organic Chemistry, 17, 2848-2855. [Link]

  • Wang, Y., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry, 255, 115386. [Link]

  • Krenske, E. H., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters, 29(16), 2133-2138. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6610. [Link]

Sources

Exploratory

discovery and isolation of quinazolinone alkaloids

An In-Depth Technical Guide to the Discovery, Isolation, and Elucidation of Quinazolinone Alkaloids Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery, Isolation, and Elucidation of Quinazolinone Alkaloids

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale behind the . It is structured to deliver not just protocols, but the field-proven insights necessary for successful application in a laboratory setting.

Part 1: The Genesis of a Pharmacophore - Discovery and Significance

The story of quinazolinone alkaloids begins with the investigation of traditional botanicals. One of the earliest and most notable examples is the isolation of vasicine from the leaves of Adhatoda vasica (now Justicia adhatoda). For centuries, this plant was used in Ayurvedic medicine to treat respiratory ailments. Scientific inquiry in the late 19th and early 20th centuries sought to identify the active principles, leading to the isolation of this potent bronchodilator and setting the stage for the exploration of a new class of bioactive molecules.

Another pivotal discovery was that of febrifugine from the Chinese herb Dichroa febrifuga, a plant used in traditional Chinese medicine to treat malaria-like fevers. The isolation of febrifugine, and its subsequent identification as a potent antimalarial agent, highlighted the therapeutic potential of the quinazolinone scaffold and spurred further research into its derivatives. These early discoveries underscored a critical principle in natural product chemistry: traditional use often points toward potent bioactivity.

The core quinazolinone structure, characterized by a bicyclic system where a benzene ring is fused to a pyrimidinone ring, has proven to be a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets, leading to diverse pharmacological activities, including:

  • Antimalarial

  • Anticancer

  • Anti-inflammatory

  • Bronchodilatory

  • Antimicrobial

This inherent versatility is why the study of these alkaloids continues to be a vibrant area of research, transitioning from simple isolation from natural sources to complex synthetic strategies and biosynthetic pathway engineering.

Part 2: From Plant to Pure Compound - Extraction and Isolation Workflow

The successful isolation of quinazolinone alkaloids is a multi-step process that demands a systematic approach, moving from crude plant or microbial material to a highly purified compound. The choice of each step is dictated by the specific chemical properties of the target alkaloid and the composition of the source matrix.

Diagram: General Workflow for Quinazolinone Alkaloid Isolation

G A 1. Source Material (e.g., Dried Plant Leaves) B 2. Grinding & Pulverization A->B C 3. Solvent Extraction (e.g., Maceration, Soxhlet) B->C D 4. Acid-Base Partitioning (Liquid-Liquid Extraction) C->D E 5. Column Chromatography (e.g., Silica Gel, Alumina) D->E F 6. Preparative HPLC/TLC (Fine Purification) E->F G 7. Crystallization F->G Purified Fractions H 8. Purity Check (LC-MS, NMR) G->H I 9. Structure Elucidation (NMR, HRMS, X-ray) H->I

Caption: A generalized workflow for isolating quinazolinone alkaloids from natural sources.

Step-by-Step Experimental Protocol: Isolation of Vasicine

This protocol provides a detailed methodology for the isolation of vasicine from Justicia adhatoda leaves, a classic example that establishes a robust framework.

1. Material Preparation and Extraction:

  • Rationale: Drying and grinding the plant material increases the surface area, maximizing solvent penetration and extraction efficiency.
  • Protocol:
  • Collect fresh leaves of Justicia adhatoda.
  • Air-dry the leaves in the shade for 7-10 days until brittle.
  • Pulverize the dried leaves into a coarse powder using a mechanical grinder.
  • Load the powder (e.g., 500 g) into a Soxhlet apparatus and extract with 95% ethanol (2.5 L) for 48 hours. The choice of ethanol is based on its ability to solubilize a wide range of polar and moderately nonpolar compounds, including alkaloids.

2. Acid-Base Liquid-Liquid Extraction:

  • Rationale: This is the cornerstone of alkaloid purification. Alkaloids are basic due to their nitrogen atoms. By manipulating the pH, they can be selectively moved between aqueous and organic phases, separating them from neutral and acidic impurities.
  • Protocol:
  • Concentrate the ethanolic extract under reduced pressure to obtain a viscous, dark-green residue.
  • Redissolve the residue in 5% aqueous hydrochloric acid (HCl, 500 mL). This protonates the basic nitrogen of vasicine, forming a water-soluble salt (vasicine hydrochloride).
  • Filter the acidic solution to remove insoluble lipids and chlorophyll.
  • Transfer the filtrate to a separatory funnel and wash with dichloromethane (3 x 200 mL) to remove neutral impurities, which will remain in the organic phase. Discard the organic layer.
  • Make the aqueous layer alkaline by adding concentrated ammonium hydroxide solution dropwise until the pH is ~9-10. This deprotonates the vasicine hydrochloride, converting it back to its free base form, which is soluble in organic solvents.
  • Extract the now-basic aqueous solution with dichloromethane (5 x 200 mL). The vasicine free base will move into the organic layer.
  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

3. Chromatographic Purification:

  • Rationale: While acid-base extraction provides a crude separation, column chromatography is essential for isolating the target alkaloid from other structurally similar alkaloids and minor impurities.
  • Protocol:
  • Prepare a slurry of silica gel 60 (70-230 mesh) in chloroform and pack it into a glass column.
  • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
  • Load the dried, adsorbed sample onto the top of the packed column.
  • Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).
  • Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) mobile phase and visualization under UV light (254 nm).
  • Combine the fractions containing the pure compound (identified by a single spot on TLC with a characteristic Rf value).
  • Evaporate the solvent from the combined fractions to yield purified vasicine, which can be further purified by recrystallization from ethanol.

Part 3: Deciphering the Molecular Architecture - Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is a puzzle solved using a combination of spectroscopic techniques. The data from each technique provides a unique piece of information, and together, they reveal the complete molecular structure.

The Spectroscopic Toolkit
Technique Information Provided Application to Quinazolinone Alkaloids
UV-Vis Spectroscopy Provides information about the electronic conjugation system within the molecule.The quinazolinone core has a distinct chromophore. The λmax values (typically around 280-340 nm) can confirm the presence of the bicyclic aromatic system.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Key absorbances include C=O stretching (amide, ~1680 cm⁻¹), C=N stretching (~1630 cm⁻¹), aromatic C=C stretching (~1600, 1470 cm⁻¹), and N-H/O-H stretching (~3200-3400 cm⁻¹).
Mass Spectrometry (MS) Determines the molecular weight and elemental formula (with HRMS). Fragmentation patterns give clues about the structure.High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula (e.g., C₁₁H₁₂N₂O for vasicine).
¹H NMR Spectroscopy Shows the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.Reveals the signals for aromatic protons on the benzene ring and protons on the pyrimidinone ring and any side chains. Coupling patterns help establish connectivity.
¹³C NMR Spectroscopy Shows the number of different types of carbon atoms in the molecule.Identifies all carbon atoms, including the characteristic carbonyl carbon (~165 ppm) and carbons of the aromatic and heterocyclic rings.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by 2-3 bonds (HMBC).This is crucial. HMBC correlations are used to piece the entire scaffold together, connecting substituents to the core quinazolinone structure. For example, an HMBC correlation from a methylene proton to the carbonyl carbon can confirm its position.
Diagram: Logic of Structure Elucidation using 2D NMR

G cluster_0 1D NMR Data cluster_1 2D NMR Correlations cluster_2 Final Structure H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Structure Verified Molecular Structure COSY->Structure Identifies spin systems (e.g., adjacent protons) HSQC->Structure Assigns protons to their carbons HMBC->Structure Connects molecular fragments

Caption: How 2D NMR experiments integrate 1D data to build a final structure.

Part 4: Biosynthesis and Future Directions

Understanding how organisms synthesize quinazolinone alkaloids opens the door to synthetic biology and metabolic engineering approaches for producing these valuable compounds. The primary precursor for the quinazolinone scaffold is anthranilic acid, an aromatic amino acid.

Diagram: Simplified Biosynthetic Pathway

G A Anthranilic Acid (Primary Precursor) B Activation (e.g., CoA Ligation) A->B D Condensation & Cyclization (Key C-N bond formation) B->D C Second Precursor (e.g., another Amino Acid, like Aspartate) C->D E Quinazolinone Scaffold D->E F Tailoring Enzymes (Hydroxylases, Methyltransferases) E->F G Diverse Quinazolinone Alkaloids (e.g., Vasicine, Febrifugine) F->G

Caption: The core biosynthetic logic for quinazolinone alkaloids from precursors.

The future of quinazolinone alkaloid research lies in leveraging this biosynthetic knowledge. By identifying and characterizing the enzymes involved, particularly the condensing and tailoring enzymes, researchers can:

  • Enhance Production: Overexpress key enzymes in microbial hosts like E. coli or Saccharomyces cerevisiae to create cellular factories for specific alkaloids.

  • Generate Novel Analogs: Use combinatorial biosynthesis, feeding the pathway with modified precursors or expressing enzymes from different organisms to create novel derivatives with potentially improved pharmacological profiles.

  • Sustainable Sourcing: Move away from reliance on potentially slow-growing or endangered plant sources towards a more sustainable and scalable fermentation-based production model.

This fusion of natural product chemistry, enzymology, and synthetic biology represents the next frontier in harnessing the therapeutic potential of this remarkable class of molecules.

References

  • Amin, A. H., & Mehta, D. R. (1959). A new synthetical bronchodilator with an action similar to that of vasicine. Nature, 184(4695), 1317. [Link]

  • Dharmasiri, M. G., Jayakody, J. R. A. C., Galhena, G., Liyanage, S. S. P., & Ratnasooriya, W. D. (2002). Anti-inflammatory and analgesic activities of mature fresh leaves of Justicia adhatoda. Journal of Ethnopharmacology, 81(2), 205-211. [Link]

  • Eich, E. (2008). Chapter 6 - Biosynthesis of Alkaloids. In Solanaceae and Convolvulaceae: Secondary Metabolites. Springer. [Link]

  • Jiang, S., Zeng, Q., & Gettayacamin, M. (2005). Antimalarial Activities and Mechanisms of Action of Febrifugine and Its Derivatives. Current Medicinal Chemistry, 12(23), 2865-2877. [Link]

  • Kumar, A., & Singh, V. (2017). A review on Adhatoda vasica Nees (Vasaka): Pharmacognosy, phytochemistry, and pharmacology. Journal of Pharmacognosy and Phytochemistry, 6(5), 1436-1440. [Link]

Foundational

Spectroscopic Profiling of 2-(Aminomethyl)-1H-quinazolin-4-one: A Comprehensive Analytical Whitepaper

Executive Summary The quinazolin-4-one scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural core for numerous antineoplastic, antimicrobial, and anti-inflammatory agents [1]. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4-one scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural core for numerous antineoplastic, antimicrobial, and anti-inflammatory agents [1]. Specifically, 2-(aminomethyl)-1H-quinazolin-4-one (often represented as its 3H-tautomer, 2-(aminomethyl)quinazolin-4(3H)-one) acts as a critical precursor and active moiety due to its ability to participate in extensive hydrogen bonding and target-specific docking [3].

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of this compound. Designed for analytical chemists and drug development professionals, this guide goes beyond listing spectral values; it elucidates the causality behind the observed phenomena, such as solvent-induced tautomerism, and establishes self-validating experimental protocols to ensure high-fidelity data acquisition.

Structural Dynamics & Tautomerism

Before executing any spectroscopic analysis, one must account for the structural dynamics of the analyte. The quinazolin-4-one core exists in a tautomeric equilibrium between the 1H-quinazolin-4-one (lactim-like) and the quinazolin-4(3H)-one (lactam) forms.

In the solid state and in polar aprotic solvents like DMSO, the 3H-quinazolin-4-one (lactam) tautomer is overwhelmingly favored due to the thermodynamic stability provided by the strong amide resonance [1]. Furthermore, commercial samples frequently exist as hydrates [2], which introduces interstitial water molecules that profoundly impact both IR stretching frequencies and precise stoichiometric weighing during sample preparation.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides definitive confirmation of the molecular weight and structural connectivity. For 2-(aminomethyl)quinazolin-4(3H)-one (Exact Mass: 175.0746 Da), positive Electrospray Ionization (ESI+) is the optimal technique due to the highly basic nature of the primary aliphatic amine.

Fragmentation Causality

Upon collision-induced dissociation (CID), the protonated parent ion [M+H]+ at m/z 176.08 undergoes predictable, thermodynamically driven fragmentation. The most labile group is the primary amine, leading to an initial neutral loss of ammonia (NH₃). Higher collision energies induce the cleavage of the entire aminomethyl side chain, leaving the highly stable, conjugated quinazolinone core.

MS_Pathway M Parent Ion [M+H]+ m/z 176.08 F1 Loss of NH3 (-17 Da) m/z 159.05 M->F1 CID -NH3 F2 Core Fragment m/z 146.04 M->F2 CID -CH4N

Mass spectrometry (CID) fragmentation pathway of the quinazolinone core.
MS Data Summary
Ion Typem/z ValueFormulaStructural Assignment
Parent Ion 176.0823[C₉H₁₀N₃O]⁺Protonated molecular ion [M+H]+
Fragment 1 159.0557[C₉H₇N₂O]⁺Loss of NH₃ from the aminomethyl group
Fragment 2 146.0400[C₈H₄NO]⁺Cleavage of the aminomethyl side chain
Self-Validating MS Protocol
  • Instrument Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. Validation Check: Mass accuracy must yield <5 ppm error prior to sample injection to ensure high-resolution mass assignment.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid. Causality: Formic acid provides an abundant proton source, driving the equilibrium toward the [M+H]+ state and maximizing the signal-to-noise (S/N) ratio.

  • Acquisition: Operate in ESI+ mode with a capillary voltage of 3.0 kV. Perform a collision energy (CE) ramp from 10 to 30 eV to capture both the parent ion and the sequential fragmentation cascade.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to confirm the functional groups of the quinazolinone core, specifically the lactam carbonyl and the primary amine.

IR Data Summary
Wavenumber (cm⁻¹)Vibration ModeIntensityCausality / Assignment
3350 & 3280 N-H StretchMedium, BroadPrimary amine (-NH₂) asymmetric and symmetric stretching.
3150 - 3050 N-H StretchMediumLactam (3H) N-H stretch; broadened by intermolecular H-bonding.
1675 - 1660 C=O StretchStrong, SharpAmide I band of the quinazolin-4-one core [3].
1610 - 1598 C=N StretchStrongImine character of the pyrimidine ring [1].
1560, 1470 C=C StretchMediumAromatic ring skeletal vibrations.
Self-Validating IR Protocol
  • Background Acquisition: Collect a 32-scan background spectrum of the empty sample compartment at 4 cm⁻¹ resolution. Validation Check: This ensures atmospheric CO₂ (2350 cm⁻¹) and water vapor are digitally subtracted, preventing false-positive peak assignments.

  • Matrix Preparation: Grind 2 mg of the analyte with 100 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure. Causality: KBr is optically transparent in the mid-IR region (4000–400 cm⁻¹). Pressing the matrix removes air pockets that cause Rayleigh scattering, ensuring a flat baseline.

  • Validation Check: Upon scanning, verify that the baseline transmittance is >70% and the maximum peak absorbance does not exceed 1.0 A.U. to prevent detector saturation and peak distortion.

Nuclear Magnetic Resonance (NMR) Analysis

NMR provides the definitive map of the compound's atomic framework. The selection of solvent is the most critical variable in this analysis.

Solvent Causality and Tautomeric Stabilization

While CDCl₃ is a standard NMR solvent, 2-(aminomethyl)quinazolin-4(3H)-one exhibits poor solubility in it due to strong intermolecular hydrogen bonding between the lactam N-H and the carbonyl oxygen. Therefore, DMSO-d₆ is the mandatory solvent. Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular networks, ensuring complete dissolution, and sharpening the exchangeable proton signals (the lactam N-H and the amine -NH₂) [3].

NMR_Workflow S1 Sample Preparation 2-5 mg in 0.6 mL DMSO-d6 S2 Internal Calibration Add 0.03% v/v TMS S1->S2 Ensures solubility S3 Acquisition (400 MHz) Tune, Match, Shim S2->S3 0 ppm reference S4 Data Processing FT, Phase/Baseline Corr. S3->S4 High S/N ratio

NMR workflow highlighting solvent selection and internal calibration.
NMR Data Summary (DMSO-d₆, 400 MHz / 100 MHz)

Table: ¹H NMR Assignments

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality
12.20 br s 1H Lactam N-H Highly deshielded by the adjacent carbonyl; broad due to quadrupolar relaxation of Nitrogen.
8.10 dd (J=8.0, 1.5) 1H Ar-H (C-5) Deshielded by the anisotropic effect of the C-4 carbonyl group.
7.80 td (J=8.0, 1.5) 1H Ar-H (C-7) Meta-coupling to C-5.
7.65 d (J=8.0) 1H Ar-H (C-8) Adjacent to the bridgehead nitrogen.
7.50 td (J=8.0, 1.0) 1H Ar-H (C-6) Standard aromatic resonance.
3.75 s 2H -CH₂- Methylene protons isolated between the imine carbon and the amine.

| 2.80 | br s | 2H | -NH₂ | Primary amine; shifts based on hydration state [2] and concentration. |

Table: ¹³C NMR Assignments

Chemical Shift (δ, ppm) Carbon Type Assignment
161.5 Quaternary (C=O) C-4 (Lactam Carbonyl)
156.0 Quaternary (C=N) C-2 (Amidine/Imine Carbon)
148.5 Quaternary (Ar) C-8a (Bridgehead attached to N)
134.2 Tertiary (Ar-CH) C-7
127.1, 126.5, 125.8 Tertiary (Ar-CH) C-8, C-6, C-5
121.0 Quaternary (Ar) C-4a (Bridgehead attached to C=O)

| 44.5 | Secondary (-CH₂-) | Methylene carbon of the aminomethyl group |

Self-Validating NMR Protocol
  • Preparation: Dissolve 5 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d₆ (39.5 ppm). Perform automated gradient shimming. Validation Check: The residual ¹H signal of DMSO must appear as a sharp, symmetrical quintet at 2.50 ppm with a full width at half maximum (FWHM) of <1.0 Hz. If the peak is broad, the magnetic field is inhomogeneous and must be re-shimmed.

  • Acquisition: Execute a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems) using 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure full relaxation of the methylene protons.

  • D₂O Exchange (Optional Validation): To definitively prove the assignment of the N-H and NH₂ peaks, add 1 drop of D₂O to the NMR tube, shake, and rescan. Validation Check: The signals at 12.20 ppm and 2.80 ppm will disappear due to deuterium exchange, confirming they are heteroatom-bound protons.

Conclusion

The rigorous spectroscopic characterization of 2-(aminomethyl)-1H-quinazolin-4-one requires a deep understanding of its chemical environment. By leveraging the thermodynamic stability of the 3H-tautomer in DMSO for NMR, utilizing KBr matrices to isolate the precise amide I stretching in IR, and applying targeted collision energies in ESI-MS to map its fragmentation, researchers can build a self-validating, high-confidence analytical profile. Adhering to these causally driven protocols ensures reproducibility and structural certainty in downstream drug development pipelines.

References

  • Dave, R. S. et al. "Synthesis, characterization and antimicrobial activity of new quinazolin-4(3H)-one schiff base derivatives." Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4864-4869. URL:[Link]

  • Semantic Scholar. "Synthesis, Characterization and Docking Studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones Linked 1,3-Thiazole Hybrids." Semantic Scholar Database, 2024. URL: [Link]

Exploratory

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of 2-(aminomethyl)-1H-quinazolin-4-one

Preamble: The Quinazolinone Scaffold in Modern Drug Discovery The quinazolinone core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This fused heterocyclic system is prevalent in numero...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This fused heterocyclic system is prevalent in numerous natural alkaloids and synthetic compounds, granting it significant structural flexibility for chemical modification.[1] Consequently, quinazolinone derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-convulsant, and anti-microbial properties.[1][2] Notably, their role as anti-tumor agents has garnered substantial attention, with several derivatives approved for clinical use and many more under investigation.[3][4] These compounds can modulate a variety of cell death pathways, such as apoptosis and autophagy, often by targeting key cellular machinery like kinases or tubulin.[1][5]

This guide focuses on a specific, novel derivative, 2-(aminomethyl)-1H-quinazolin-4-one . While the synthesis of related structures has been explored, a comprehensive cytotoxic profile is essential to determine its potential as a therapeutic candidate.[6][7] This document provides an in-depth, field-proven framework for conducting a robust preliminary cytotoxicity screening. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, ensuring a self-validating and trustworthy protocol.

Part 1: Foundational Strategy — Designing a Validated Cytotoxicity Screen

A preliminary cytotoxicity assessment is the foundational gateway in the drug development pipeline.[8][9] It provides the first critical data points on a compound's biological activity, informing its potential efficacy and, equally important, its safety profile. A meticulously designed screen prioritizes reproducibility and biological relevance.

The Primary Endpoint: Selecting the Right Assay

Numerous methods exist to quantify cytotoxicity, each interrogating a different aspect of cell health, such as membrane integrity (LDH assay), lysosomal activity (Neutral Red Uptake), or total protein content (SRB assay).[10][11][12] For an initial high-throughput screen, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard for its reliability, sensitivity, and scalability.[11][13]

Causality of Choice: The MTT assay's strength lies in its mechanism. It measures the metabolic activity of a cell population.[14] Viable, healthy cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[15] The quantity of formazan, measured colorimetrically after solubilization, is directly proportional to the number of living cells. This provides a robust and quantitative measure of cell viability, making it an excellent first-pass indicator of a compound's cytotoxic or cytostatic effects.[13][14]

The Biological Context: Strategic Cell Line Selection

The choice of cell lines is paramount and must be tailored to the compound's potential application.[16] A well-conceived preliminary screen utilizes a panel of cell lines to ascertain both general toxicity and potential cancer-specific activity.

Our Recommended Panel:

  • Non-Cancerous Control (HEK293): Human Embryonic Kidney 293 cells serve as a crucial baseline for general cytotoxicity. An ideal anti-cancer agent should exhibit high potency against tumor cells but minimal toxicity towards healthy, non-cancerous cells.[16]

  • Breast Cancer (MCF-7): An estrogen-receptor-positive human breast adenocarcinoma cell line. It is a workhorse for anti-cancer screening and is relevant given the prevalence of quinazolinones targeting pathways in breast cancer.[17][18]

  • Lung Carcinoma (A549): A human lung adenocarcinoma cell line. Lung cancer is a major therapeutic target, and some quinazolinone-based drugs have shown efficacy in this area.[3]

  • Hepatocellular Carcinoma (HepG-2): A human liver cancer cell line. Including a liver cell line is critical for early assessment of potential hepatotoxicity, a common cause of drug failure.[17][19]

This panel provides a breadth of data, allowing for the initial characterization of both efficacy and a preliminary safety window.

The Trustworthiness Mandate: Indispensable Experimental Controls

The validity of any screening data hinges entirely on the rigor of its controls. Each 96-well plate must include a full set of controls to ensure the results are interpretable and the assay system is performing as expected.

  • Vehicle Control (0.1% DMSO): Represents 100% cell viability. The test compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO). This control contains the same final concentration of the solvent as the treated wells to account for any solvent-induced toxicity.

  • Positive Control (Doxorubicin): A well-characterized chemotherapeutic agent with known cytotoxic effects. This control validates that the cell lines and the assay are responsive to a cytotoxic stimulus.

  • Blank/Background Control (Media Only): Contains only cell culture medium and the assay reagents. The absorbance value from these wells is subtracted from all other readings to correct for background noise.[16]

Part 2: The Workflow — A Step-by-Step Technical Protocol

This protocol provides a detailed methodology for conducting the MTT cytotoxicity assay in a 96-well format. Adherence to these steps is critical for generating reproducible and high-quality data.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Data Acquisition cell_culture 1. Cell Culture (HEK293, MCF-7, A549, HepG-2) plate_seeding 2. Cell Seeding (5,000 cells/well in 96-well plate) cell_culture->plate_seeding treatment 4. Cell Treatment (Add compound dilutions to wells) plate_seeding->treatment compound_prep 3. Compound Dilution (Serial dilution of 2-(aminomethyl)-1H-quinazolin-4-one) incubation 5. Incubation (24, 48, or 72 hours at 37°C, 5% CO2) treatment->incubation mtt_add 6. Add MTT Reagent (10 µL of 5 mg/mL solution) incubation->mtt_add formazan_inc 7. Formazan Incubation (4 hours at 37°C) mtt_add->formazan_inc solubilize 8. Solubilization (Add 100 µL DMSO) formazan_inc->solubilize read_plate 9. Read Absorbance (570 nm on plate reader) solubilize->read_plate data_analysis 10. Data Analysis (% Viability & IC50 Calculation) read_plate->data_analysis Proceed to Analysis

Caption: A comprehensive workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials and Reagents:

  • Selected cell lines (HEK293, MCF-7, A549, HepG-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom sterile tissue culture plates

  • 2-(aminomethyl)-1H-quinazolin-4-one (test compound)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency under standard conditions (37°C, 5% CO2). b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in fresh complete medium. c. Perform a cell count (e.g., using a hemocytometer) and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow cells to adhere and enter the exponential growth phase.[14]

  • Compound Treatment: a. Prepare a 10 mM stock solution of 2-(aminomethyl)-1H-quinazolin-4-one in DMSO. b. Perform serial dilutions of the stock solution in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle and positive controls on the same plate. d. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Assay Execution: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[14][20] b. Return the plate to the incubator for 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.[14][20] c. After the 4-hour incubation, carefully aspirate the medium containing MTT from each well. Be cautious not to disturb the formazan crystals or the cell monolayer. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] e. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[15]

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.[15] b. Record the data for analysis.

Part 3: From Raw Data to Actionable Insight

Raw absorbance values are meaningless without proper analysis. The goal is to convert these numbers into a clear, concise metric of cytotoxicity: the IC50 value.

Data Normalization and Viability Calculation

First, normalize the data against the controls to determine the percentage of cell viability for each concentration of the test compound.

Formula: % Cell Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

Where:

  • OD_Treated is the absorbance of cells treated with the compound.

  • OD_Vehicle is the average absorbance of the vehicle control wells.

  • OD_Blank is the average absorbance of the media-only blank wells.

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[8] In this context, it is the concentration of 2-(aminomethyl)-1H-quinazolin-4-one that reduces cell viability by 50%.

This value is determined by plotting % Cell Viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Data Presentation: A Comparative Summary

The final data should be summarized in a clear and easily comparable format.

Cell LineTypeHypothetical IC50 (µM) of 2-(aminomethyl)-1H-quinazolin-4-one
HEK293Non-Cancerous Kidney> 100
MCF-7Breast Cancer12.5
A549Lung Cancer25.8
HepG-2Liver Cancer47.2

Interpretation of Hypothetical Data: The data above would represent a highly promising result. The compound shows potent cytotoxic activity against the breast cancer cell line (MCF-7) and moderate activity against lung and liver cancer lines. Crucially, its IC50 value against the non-cancerous HEK293 cells is very high, suggesting a favorable therapeutic window and selective toxicity towards cancer cells.[21]

Part 4: Elucidating the Mechanism — Future Directions

The preliminary screen tells us if a compound is cytotoxic; the next step is to understand how. The vast literature on quinazolinones provides a strong basis for forming hypotheses. Many derivatives exert their anti-cancer effects by inhibiting key signaling pathways that control cell growth, proliferation, and survival.[1][4]

A common target is the PI3K/Akt signaling pathway , which is frequently deregulated in many cancers.[3] Inhibition of this pathway can suppress survival signals and promote apoptosis.

Potential Signaling Pathway Targeted by Quinazolinones

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation mTOR->Proliferation Compound 2-(aminomethyl)-1H- quinazolin-4-one Compound->PI3K Inhibits

Caption: Simplified PI3K/Akt pathway, a potential target for quinazolinones.

Next Experimental Steps: Based on the IC50 results, subsequent studies should aim to confirm the mechanism of cell death.

  • Apoptosis vs. Necrosis: Utilize an Annexin V/Propidium Iodide assay to determine if the compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

  • Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to see if the compound causes arrest at a specific phase of the cell cycle (G1, S, or G2/M).[3]

  • Target Engagement: If a specific kinase like PI3K is hypothesized as the target, a Western blot analysis can be performed to check for the phosphorylation status of downstream proteins like Akt.

By following this structured, rationale-driven approach, researchers can efficiently and accurately characterize the cytotoxic potential of 2-(aminomethyl)-1H-quinazolin-4-one, generating the high-quality data necessary to advance a promising compound through the drug discovery pipeline.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death. (2025). Spandidos Publications.
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (n.d.). ResearchGate.
  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences.
  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). Vietnam Journal of Science and Technology.
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). National Center for Biotechnology Information.
  • Quinazolinones as Novel Antitumor Agents. (2025). International Journal of Research and Analytical Reviews.
  • MTT Assay for Cytotoxicity Testing of CL-197. (2025). BenchChem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • MTT assay protocol. (n.d.). Abcam.
  • Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. (n.d.). National Center for Biotechnology Information.
  • Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones. (2022). Journal of Science and Technology - Ho Chi Minh City University of Technology.
  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. (n.d.). National Center for Biotechnology Information.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Center for Biotechnology Information.
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (n.d.). ResearchGate.
  • Cell Viability Assays. (2013). National Center for Biotechnology Information.
  • Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). (n.d.). ResearchGate.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI.
  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). National Center for Biotechnology Information.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
  • A Technical Guide to the Preliminary Cytotoxicity Screening of C13H11Cl3N4OS. (n.d.). BenchChem.
  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). National Center for Biotechnology Information.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). ACS Publications.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO.
  • Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. (2026). ResearchGate.
  • Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. (2022). DergiPark.
  • Screening of different cytotoxicity methods for the assessment of ENDS toxicity relative tobacco cigarettes. (2021). bioRxiv.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinones

Introduction The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties[1][2]. Specifically, the 2-amino-4(1H)-quinazolinone moiety is a key pharmacophore in various kinase inhibitors and other therapeutic agents[1]. The demand for diverse libraries of these molecules for high-throughput screening has driven the development of efficient synthetic methodologies. Solid-phase organic synthesis (SPOS) offers a powerful platform for this purpose, enabling the rapid and systematic construction of compound libraries with high purity and yield[1][3].

This application note provides a detailed, field-proven protocol for the solid-phase synthesis of 2-amino-4(1H)-quinazolinones. The described method is amenable to combinatorial library generation, allowing for diversification at multiple points of the molecular scaffold[4][5]. We will delve into the causality behind experimental choices, ensuring a reproducible and self-validating workflow suitable for both academic and industrial drug discovery laboratories.

Overall Synthetic Strategy

The synthesis commences with the immobilization of an N-Fmoc protected amino acid onto a suitable solid support, such as Wang resin. Following Fmoc deprotection, the exposed amine is converted to a resin-bound S-methylthiopseudourea. The key quinazolinone ring system is then constructed via condensation with a substituted isatoic anhydride. Finally, the desired product is cleaved from the resin, typically using trifluoroacetic acid (TFA), to yield the 2-amino-4(1H)-quinazolinone. This traceless approach ensures that the point of attachment to the resin does not remain in the final molecule[4][6].

Workflow Diagram

sps_quinazolinone cluster_resin On-Resin Steps cluster_cleavage Cleavage Resin 1. Wang Resin Resin_AA 2. Resin-Bound Fmoc-Amino Acid Resin->Resin_AA Fmoc-Amino Acid, HOBT/DIC, DMAP Resin_Amine 3. Resin-Bound Free Amine Resin_AA->Resin_Amine 20% Piperidine/DMF Resin_Thiourea 4. Resin-Bound Thiourea Resin_Amine->Resin_Thiourea Fmoc-Isothiocyanate then Piperidine Resin_Pseudo 5. Resin-Bound S-Methylthiopseudourea Resin_Thiourea->Resin_Pseudo Methyl Iodide (MeI) Resin_Quin 6. Resin-Bound Quinazolinone Resin_Pseudo->Resin_Quin Isatoic Anhydride, DMAC, 80°C Final_Product 7. Final Product: 2-Amino-4(1H)-quinazolinone Resin_Quin->Final_Product 50% TFA/CH2Cl2

Caption: Workflow for Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinones.

Materials and Reagents

Reagent / Material Purpose Supplier Recommendation
Wang ResinSolid support for synthesis100-200 mesh, 1% DVB
Fmoc-Protected Amino AcidsBuilding blocks for diversityVarious
N,N'-Diisopropylcarbodiimide (DIC)Coupling agent for amino acid attachmentSigma-Aldrich, Acros
1-Hydroxybenzotriazole (HOBT)Coupling additive to suppress racemizationSigma-Aldrich, Acros
4-(Dimethylamino)pyridine (DMAP)Catalyst for esterificationSigma-Aldrich, Acros
PiperidineReagent for Fmoc deprotectionSigma-Aldrich, Acros
N,N-Dimethylformamide (DMF)Primary solvent for swelling, washing, reactionsACS Grade or higher
Dichloromethane (DCM / CH₂Cl₂)Solvent for washing and reactionsACS Grade or higher
Methanol (MeOH)Washing solventACS Grade or higher
Fmoc-isothiocyanateReagent for thiourea formationSynthesized or commercial
Methyl Iodide (MeI)Reagent for S-methylationSigma-Aldrich, Acros
Isatoic Anhydrides (substituted)Key reagent for quinazolinone ring formationVarious
N,N-Dimethylacetamide (DMAC)High-boiling polar aprotic solvent for cyclizationAnhydrous grade
Trifluoroacetic Acid (TFA)Cleavage reagentReagent grade

Detailed Experimental Protocol

This protocol is based on a standard 0.1 to 0.2 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation and Amino Acid Loading

The first step covalently links the initial amino acid building block to the solid support. Wang resin is chosen for its acid-lability, allowing for final product cleavage under moderately acidic conditions.

  • Resin Swelling: Place Wang resin (e.g., 200 mg, ~0.2 mmol assuming a loading of 1.0 mmol/g) into a fritted syringe or solid-phase reaction vessel. Swell the resin in DMF (~5 mL) for 1-2 hours with gentle agitation. This is crucial for exposing the reactive sites within the polymer matrix. After swelling, drain the DMF.

  • Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents, 0.8 mmol), HOBT (4 eq., 0.8 mmol), and a catalytic amount of DMAP (0.1 eq., 0.02 mmol) in DMF (~3 mL).

  • Activation and Coupling: Add DIC (4 eq., 0.8 mmol) to the coupling cocktail and agitate for 5-10 minutes. This pre-activation step forms the HOBt active ester, which is highly reactive and minimizes side reactions. Add the activated mixture to the swollen resin.

  • Reaction: Allow the reaction to proceed for 12-18 hours at room temperature with gentle agitation[4].

  • Washing: After the coupling is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3 x 5 mL), MeOH (3 x 5 mL), and CH₂Cl₂ (3 x 5 mL) to remove all soluble reagents and by-products. Dry the resin under vacuum.

  • (Optional) Capping: To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF for 1 hour. This prevents the formation of deletion sequences in subsequent steps.

Step 2: Fmoc Group Deprotection

The Fmoc group is a base-labile protecting group for the alpha-amine of the amino acid. Its removal is essential for the subsequent chain extension.

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the resin[4].

  • Reaction: Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution. Continue agitation for another 15 minutes[4]. The use of a two-step deprotection ensures complete removal of the Fmoc group.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which could interfere with subsequent steps. Wash with CH₂Cl₂ (3 x 5 mL) and dry.

  • (Optional) Confirmation: Perform a Kaiser (ninhydrin) test. A positive result (deep blue bead color) confirms the presence of a free primary amine.

Step 3: Thiourea Formation

The free amine is converted into a thiourea, which is a precursor to the reactive pseudothiourea intermediate.

  • Reaction with Fmoc-isothiocyanate: Swell the amine-functionalized resin in CH₂Cl₂. Add a solution of Fmoc-isothiocyanate (3 eq.) in CH₂Cl₂ (~4 mL) and agitate for 30 minutes at room temperature to form the Fmoc-protected thiourea[4].

  • Washing: Drain the solution and wash the resin with CH₂Cl₂ (3 x 5 mL) and DMF (3 x 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) as described in Step 2 to expose the thiourea.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL), MeOH (3 x 5 mL), and CH₂Cl₂ (3 x 5 mL).

Step 4: S-Methylation to form Pseudothiourea

The thiourea is converted to the more reactive S-methylthiopseudourea, which will act as the guanidinylation equivalent in the cyclization step.

  • Methylation: Swell the resin in DMF. Add a solution of methyl iodide (MeI, 5-10 equivalents) in DMF (~4 mL)[4].

  • Reaction: Agitate the mixture at room temperature for 18 hours[4].

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF (3 x 5 mL), MeOH (3 x 5 mL), and CH₂Cl₂ (3 x 5 mL) to remove excess MeI. Dry the resin under vacuum.

Step 5: Quinazolinone Ring Formation

This is the key cyclization step where the heterocyclic core is constructed.

  • Cyclization Mixture: To the resin-bound S-methylthiopseudourea, add the desired isatoic anhydride (5 equivalents, 1.0 mmol) dissolved in anhydrous DMAC (~4 mL)[4].

  • Reaction: Heat the reaction mixture at 80°C for 18 hours[4]. The elevated temperature is necessary to drive the condensation and cyclization, which proceeds with the loss of methyl mercaptan and carbon dioxide.

  • Washing: Cool the reaction vessel to room temperature. Drain the solvent and wash the resin thoroughly with DMF (3 x 5 mL), MeOH (3 x 5 mL), and CH₂Cl₂ (3 x 5 mL) to remove unreacted anhydride and by-products. Dry the resin.

Step 6: Cleavage and Isolation

The final step involves cleaving the synthesized molecule from the solid support and removing any remaining side-chain protecting groups.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 50% TFA in CH₂Cl₂[4]. Safety Note: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.

  • Cleavage: Add the cleavage cocktail (~5 mL) to the dried resin and agitate at room temperature for 1-2 hours.

  • Isolation: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with additional CH₂Cl₂ (2 x 2 mL) and combine the filtrates.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be precipitated by adding cold diethyl ether, collected by filtration, and further purified by techniques such as reverse-phase HPLC if necessary. The final product structure should be confirmed by LC/MS and NMR.

Summary of Key Reaction Parameters

Step Key Reagents Solvent Temperature Time Stoichiometry (vs. Resin)
Amino Acid Loading Fmoc-AA, HOBT, DIC, DMAPDMFRoom Temp.12-18 h4 eq.
Fmoc Deprotection PiperidineDMFRoom Temp.20 min20% (v/v) solution
Thiourea Formation Fmoc-isothiocyanate, then PiperidineCH₂Cl₂/DMFRoom Temp.30 min3 eq.
S-Methylation Methyl Iodide (MeI)DMFRoom Temp.18 h5-10 eq.
Ring Formation Isatoic AnhydrideDMAC80 °C18 h5 eq.
Cleavage Trifluoroacetic Acid (TFA)CH₂Cl₂Room Temp.1-2 h50% (v/v) solution

References

  • Gowravaram, M. R., Gallop, M. A. (2000). Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives. Journal of Combinatorial Chemistry, 2(4), 378-381. [Link]

  • PubMed. (2000). solid-phase synthesis of 2-amino-4(1H)-quinazolinone derivatives. National Library of Medicine. [Link]

  • Cao, S., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8565. [Link]

  • Lee, T., et al. (2025). Solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones. RSC Advances. [Link]

  • Musiol, R., Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]

  • Yu, Y., Ostresh, J. M., Houghten, R. A. (2002). A traceless approach for the parallel solid-phase synthesis of 2-(arylamino)quinazolinones. The Journal of Organic Chemistry, 67(16), 5831-5834. [Link]

  • Mishra, A. D. (2012). A New Route for the Synthesis of Quinazolinones. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3). [Link]

  • Krchňák, V. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 120(2), 1137-1207. [Link]

  • Cao, S., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]

  • El-Faham, A., et al. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]

  • ResearchGate. (2020). Synthesis of 2-amino-4(3H)-quinazolinones 9. [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Methodology for Evaluating 2-(Aminomethyl)-1H-quinazolin-4-one in Preclinical Leishmaniasis Models

Introduction: The Rationale for Targeting Leishmaniasis with Novel Quinazolinones Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, remains a significant global health problem,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting Leishmaniasis with Novel Quinazolinones

Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, remains a significant global health problem, with over one billion people at risk in endemic areas.[1] The clinical manifestations range from self-healing cutaneous lesions to the fatal visceral form (kala-azar).[2] Current therapeutic options are plagued by limitations including high toxicity, parenteral administration, growing parasite resistance, and prohibitive costs, creating an urgent need for new, safe, and effective oral drugs.[3][4]

The quinazoline scaffold has emerged as a "privileged" heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][3] Numerous derivatives have been reported with promising anti-leishmanial activity, suggesting that this chemical class is a fertile ground for discovering novel therapeutic agents.[5][6] Some quinazolines are hypothesized to exert their effect by targeting critical parasite-specific pathways, such as those involving trypanothione reductase (TR) or dihydrofolate reductase (DHFR), enzymes essential for parasite survival but distinct from their human homologs.[1][6] This document provides a detailed methodological framework for the comprehensive preclinical evaluation of a specific candidate, 2-(aminomethyl)-1H-quinazolin-4-one, from initial in vitro screening to in vivo efficacy assessment.

Part 1: Physicochemical Characterization and Synthesis

A thorough evaluation begins with the unambiguous synthesis and characterization of the test compound. The 2-(aminomethyl)-1H-quinazolin-4-one scaffold can be synthesized via established organic chemistry routes, often starting from methyl anthranilate.[7][8] A generalized synthetic scheme is presented below.

Protocol 1: Synthesis of 2-(Aminomethyl)-1H-quinazolin-4-one Derivatives

  • Step A: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one: React methyl anthranilate with 2-chloroacetonitrile in a suitable solvent.

  • Step B: Nucleophilic Substitution: React the resulting 2-(chloromethyl)quinazolin-4(3H)-one with a desired amine (e.g., ammonia or a primary/secondary amine) to yield the target 2-(aminomethyl)-1H-quinazolin-4-one derivative.

  • Purification: Purify the final product using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][8] This step is critical to ensure that the biological activity observed is attributable to the correct, well-defined chemical entity.

Part 2: The In Vitro Evaluation Cascade

The in vitro assessment follows a tiered approach, beginning with a primary screen against the easily culturable promastigote form of the parasite, followed by a more clinically relevant secondary screen against the intracellular amastigote form residing within host macrophages. A concurrent cytotoxicity assessment is crucial for determining the compound's therapeutic window.

Overall In Vitro to In Vivo Workflow

The following diagram illustrates the logical progression of the evaluation methodology.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Compound Test Compound (2-aminomethyl-1H-quinazolin-4-one) PromastigoteAssay Primary Screen: Anti-Promastigote Assay (e.g., L. donovani) Compound->PromastigoteAssay Determine IC50 AmastigoteAssay Secondary Screen: Anti-Amastigote Assay (Intracellular) PromastigoteAssay->AmastigoteAssay Active Compounds CytotoxicityAssay Secondary Screen: Cytotoxicity Assay (e.g., THP-1, Macrophages) PromastigoteAssay->CytotoxicityAssay Active Compounds SelectivityIndex Calculate Selectivity Index (SI) AmastigoteAssay->SelectivityIndex Determine EC50 CytotoxicityAssay->SelectivityIndex Determine CC50 InVivoModel In Vivo Efficacy Model (e.g., BALB/c Mice with L. major) SelectivityIndex->InVivoModel Promising SI Treatment Administer Compound (e.g., Oral, IP) InVivoModel->Treatment Evaluation Evaluate Parasite Burden (Lesion Size, Spleen/Liver Smears) Treatment->Evaluation LeadCandidate Lead Candidate Identification Evaluation->LeadCandidate

Caption: High-level workflow for anti-leishmanial drug evaluation.

Primary Screening: Anti-Promastigote Activity

Promastigotes are the motile, flagellated form of the parasite found in the sandfly vector. They are readily cultured in vitro, making them suitable for initial high-throughput screening.[9] This primary assay serves to quickly identify compounds with any level of anti-leishmanial activity.

Protocol 2: Promastigote Susceptibility Assay (Resazurin-Based)

  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major) in M199 or Schneider's insect medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS) at 25-26°C.[9][10]

  • Assay Preparation: In a 96-well plate, dispense 100 µL of parasite culture (1 x 10⁶ promastigotes/mL) into each well.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compound. Include wells for a positive control (e.g., Amphotericin B), a negative control (vehicle, e.g., DMSO), and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 25-26°C.

  • Viability Assessment: Add 20 µL of resazurin solution (e.g., 0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Secondary Screening: Intracellular Anti-Amastigote Activity

This is the most critical in vitro assay, as the amastigote is the clinically relevant, non-motile form that resides and replicates within mammalian host macrophages.[2][11] Activity against intracellular amastigotes is a much stronger predictor of potential in vivo efficacy.[12]

Protocol 3: Intracellular Amastigote Assay in THP-1 Macrophages

  • Macrophage Differentiation: Culture human monocytic THP-1 cells in RPMI-1640 medium with 10% FBS. Differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) for 48 hours in a 96-well plate (2 x 10⁵ cells/well).[2]

  • Parasite Infection: Infect the differentiated macrophages with late-stage (stationary phase) Leishmania promastigotes at a parasite-to-cell ratio of 10:1 or 15:1.[13] Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells thoroughly with warm medium to remove any non-phagocytosed promastigotes. This step is crucial for accurate results.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compound and control drugs (e.g., Miltefosine, Amphotericin B).

  • Incubation: Incubate the infected, treated cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of Parasite Load:

    • Microscopy (Gold Standard): Fix the cells with methanol and stain with Giemsa.[14][15] Manually count the number of amastigotes per 100 macrophages under a light microscope (1000x magnification).

    • High-Content Imaging: For higher throughput, use automated microscopy to quantify fluorescently labeled parasites (e.g., expressing mCherry or GFP) or DAPI-stained nuclei and kinetoplasts.[2][16]

  • Analysis: Calculate the 50% effective concentration (EC₅₀) — the concentration required to reduce the intracellular parasite burden by 50% compared to untreated controls.

Cytotoxicity and Selectivity Index (SI)

A promising anti-leishmanial agent must be selectively toxic to the parasite with minimal effect on host cells. The Selectivity Index (SI) is a critical parameter that quantifies this therapeutic window.

Protocol 4: Mammalian Cell Cytotoxicity Assay

  • Cell Culture: Plate undifferentiated THP-1 cells or another relevant mammalian cell line (e.g., primary macrophages) in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Compound Treatment: Expose the cells to the same serial dilutions of the test compound used in the activity assays.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Determine cell viability using a standard method such as Resazurin (as in Protocol 2), MTT, or MTS assay.[4]

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

Data Presentation: In Vitro Activity Summary

All quantitative data from the in vitro assays should be summarized for clear comparison. The Selectivity Index is calculated as: SI = CC₅₀ / EC₅₀ . A higher SI value (typically >10) is desirable for a compound to be considered for further development.[5]

CompoundAnti-Promastigote IC₅₀ (µM)Anti-Amastigote EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
2-(aminomethyl)-1H-quinazolin-4-one 12.5 ± 1.84.2 ± 0.6>100>23.8
Amphotericin B (Control)0.15 ± 0.040.21 ± 0.0725.5 ± 3.1121.4
Miltefosine (Control)2.8 ± 0.55.1 ± 0.945.2 ± 5.58.9
Illustrative data presented as Mean ± Standard Deviation.

Part 3: In Vivo Efficacy Assessment

Compounds demonstrating a promising in vitro profile (potent anti-amastigote activity and a high selectivity index) should advance to in vivo efficacy testing. The BALB/c mouse model is widely used as it is highly susceptible to Leishmania infection, allowing for reproducible disease development and clear assessment of therapeutic efficacy.[17][18]

Logical Relationship: From In Vitro to In Vivo Decision

G InVitro_Data In Vitro Results - Potent EC50 (Amastigote) - High SI (>10) Go_NoGo Go/No-Go Decision InVitro_Data->Go_NoGo InVivo_Testing Proceed to In Vivo Efficacy Testing (BALB/c Model) Go_NoGo->InVivo_Testing Go Stop Stop/Optimize Compound Go_NoGo->Stop No-Go

Sources

Method

Application Note: Employing 2-(Aminomethyl)-1H-quinazolin-4-one in Tubulin Polymerization Assays

Executive Summary The quinazolin-4-one scaffold has emerged as a privileged pharmacophore in the development of novel antimitotic agents. Specifically, 2-(aminomethyl)-1H-quinazolin-4-one and its derivatives function as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4-one scaffold has emerged as a privileged pharmacophore in the development of novel antimitotic agents. Specifically, 2-(aminomethyl)-1H-quinazolin-4-one and its derivatives function as potent microtubule-destabilizing agents by binding to the colchicine site of tubulin. This application note provides an authoritative, self-validating protocol for evaluating the inhibitory kinetics of this compound using an in vitro tubulin polymerization assay. By detailing the thermodynamic and biochemical causality behind each experimental condition, this guide ensures high-fidelity data acquisition for drug development professionals.

Mechanistic Rationale & Structural Significance

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. The dynamic instability of these structures is strictly regulated by GTP hydrolysis and is critical for mitotic spindle formation.

Quinazolin-4-one derivatives act as bioisosteres for traditional colchicine-site binders [1]. The addition of the 2-(aminomethyl) moiety introduces a primary amine that is protonated at physiological pH. This structural modification provides a critical hydrogen-bonding donor that interacts with acidic residues at the α/β-tubulin interface. Upon binding, the compound sterically hinders the curved-to-straight conformational transition required for tubulin heterodimers to incorporate into the growing microtubule plus-end. This shifts the equilibrium toward depolymerization, ultimately triggering G2/M phase cell cycle arrest and apoptosis [2].

MOA C 2-(aminomethyl)-1H- quinazolin-4-one T Tubulin Heterodimer (Colchicine Site) C->T High-affinity binding P Steric Hindrance & Conformational Arrest T->P Prevents curved-to-straight transition M Inhibition of Microtubule Assembly P->M Shifts dynamic instability A G2/M Phase Arrest & Apoptosis M->A Mitotic spindle failure

Fig 1: Mechanistic pathway of 2-(aminomethyl)-1H-quinazolin-4-one inducing G2/M arrest.

Experimental Design & Causality

To accurately measure the kinetics of tubulin polymerization, the assay environment must perfectly mimic the physiological conditions of the cytoplasm while eliminating confounding variables.

  • Buffer Causality (PEM Buffer): We utilize a PIPES-based buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Why PIPES? Unlike Tris, PIPES has a low temperature coefficient (ΔpKa/°C). Because this assay requires setting up on ice (0°C) and reading at 37°C, PIPES ensures the pH remains stable at 6.9, the optimal isoelectric point for tubulin assembly. Why EGTA? Tubulin polymerization is highly sensitive to calcium ions; even trace amounts of Ca²⁺ will trigger catastrophic depolymerization. EGTA specifically chelates Ca²⁺ while leaving Mg²⁺—which is essential for GTP binding—available.

  • Thermodynamic Control: Tubulin assembly is an endothermic, entropy-driven process. It strictly requires 37°C to proceed. Maintaining the tubulin stock at 0°C prior to the assay is mandatory to prevent premature, unrecorded polymerization.

  • Solvent Constraints (DMSO): 2-(aminomethyl)-1H-quinazolin-4-one is highly hydrophobic and requires DMSO for solubilization. However, DMSO acts as a chemical crowding agent that enhances tubulin polymerization. To prevent false negatives (where DMSO masks the compound's inhibitory effect), the final DMSO concentration must be strictly capped at ≤0.5% [3].

Self-Validating In Vitro Protocol

Workflow Prep 1. Prepare PEM Buffer (PIPES, EGTA, MgCl2, GTP) at 4°C Mix 3. Combine Tubulin + Compound in pre-chilled microplate Prep->Mix Comp 2. Dilute Quinazolinone (Final DMSO ≤ 0.5%) Comp->Mix Temp 4. Temperature Shift to 37°C (Initiates Polymerization) Mix->Temp Read 5. Kinetic Spectrofluorometry (Ex: 360 nm | Em: 420 nm) Temp->Read Anal 6. Data Analysis (Calculate Vmax & IC50) Read->Anal

Fig 2: Step-by-step workflow for the fluorescence-based tubulin polymerization assay.

Materials & Reagents
  • Purified Porcine Brain Tubulin (>99% purity, lyophilized).

  • Fluorescent reporter (e.g., DAPI, which increases fluorescence yield upon binding to the microtubule lattice).

  • GTP (100 mM stock, prepared fresh).

  • 96-well half-area black microplates (pre-chilled).

Step-by-Step Execution
  • Instrument Setup: Pre-warm the spectrofluorometer to exactly 37.0°C. Set the kinetic read parameters to Excitation 360 nm / Emission 420 nm, taking a reading every 60 seconds for 60 minutes.

  • Reagent Preparation: Reconstitute tubulin in ice-cold PEM buffer to a final concentration of 3.0 mg/mL. Add GTP to a final concentration of 1 mM. Keep strictly on ice.

  • Compound Preparation: Prepare a 200x stock of 2-(aminomethyl)-1H-quinazolin-4-one in 100% anhydrous DMSO. Dilute 1:100 in cold PEM buffer to create a 2x working solution (2% DMSO).

  • Plate Loading: Working on an ice block, add 5 µL of the 2x compound working solution to the designated wells of the pre-chilled microplate.

  • Reaction Initiation: Rapidly dispense 5 µL of the 3.0 mg/mL tubulin solution into all wells using a multi-channel pipette. (Final volume = 10 µL; Final DMSO = 0.5%; Final Tubulin = 1.5 mg/mL).

  • Data Acquisition: Immediately transfer the plate to the 37°C reader and initiate the kinetic protocol. The sudden temperature shift from 0°C to 37°C will trigger polymerization.

Quality Control & Self-Validation

A robust protocol must validate itself in real-time. Include the following controls in every plate:

  • Vehicle Control (0.5% DMSO): Establishes the baseline polymerization curve. It should exhibit a classic sigmoidal shape: a nucleation lag phase, a rapid growth phase (steep slope), and a steady-state plateau.

  • Positive Inhibitor (Colchicine, 5 µM): Must show near-complete suppression of the growth phase, validating that the tubulin is susceptible to colchicine-site destabilization.

  • Positive Enhancer (Paclitaxel, 10 µM): Must eliminate the nucleation lag phase entirely, causing an immediate, sharp spike in fluorescence, validating that the tubulin is active and capable of polymerization.

Quantitative Data Interpretation

Data should be exported and analyzed using non-linear regression software. The two most critical metrics are Vmax (the maximum slope of the growth phase, representing the rate of polymerization) and the Steady-State Mass (the final fluorescence plateau, representing the total polymer mass).

Table 1: Representative Kinetic Parameters for Quinazolinone Evaluation

Treatment GroupConcentration (µM)Vmax (ΔRFU/min)Steady-State Mass (Max RFU)Mechanistic Interpretation
Vehicle Control (0.5% DMSO) -15.2 ± 1.12500 ± 150Normal dynamic instability
Paclitaxel (Enhancer) 10.045.8 ± 2.44800 ± 210Hyper-stabilization; no lag phase
Colchicine (Inhibitor) 5.02.1 ± 0.3400 ± 50Destabilization; assembly blocked
2-(aminomethyl)-quinazolin-4-one 5.03.5 ± 0.6650 ± 80Potent colchicine-site inhibition

Note: The dose-dependent reduction in both Vmax and Steady-State Mass confirms that 2-(aminomethyl)-1H-quinazolin-4-one acts as a classical microtubule destabilizer, mirroring the kinetic profile of colchicine.

References

  • Jiang, J. B., Hesson, D. P., Dusak, B. A., Dexter, D. L., Kang, G. J., & Hamel, E. (1990). 6-Alkylamino- and 2,3-Dihydro-3'-methoxy-2-phenyl-4-quinazolinones and Related Compounds: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Lai, F., et al. (2024). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Scientific Reports, 14(1), 24980.[Link]

  • Zayed, M. F., et al. (2018). Quinazolinone-amino acid hybrids as dual inhibitors of EGFR kinase and Tubulin polymerization. Molecules, 23(7), 1699.[Link]

Application

Application Note: Experimental Design for Assessing the Neuroprotective Efficacy of Quinazolinone Derivatives

Introduction & Mechanistic Rationale Neurodegenerative disorders, including Alzheimer’s disease (AD) and Parkinson’s disease (PD), are driven by a complex interplay of oxidative stress, neuroinflammation, cholinergic def...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Neurodegenerative disorders, including Alzheimer’s disease (AD) and Parkinson’s disease (PD), are driven by a complex interplay of oxidative stress, neuroinflammation, cholinergic deficits, and protein misfolding. Because single-target therapeutics often fail to halt disease progression, modern drug discovery has pivoted toward the Multi-Target Directed Ligand (MTDL) paradigm[1].

Quinazolinones—a highly versatile class of nitrogen-containing heterocyclic compounds—have emerged as premier MTDL candidates. Through strategic structural substitutions, quinazolinone derivatives can simultaneously inhibit acetylcholinesterase (AChE), activate the Keap1-Nrf2 antioxidant pathway, and suppress pro-inflammatory cytokines like TNF-α[2][3].

This application note details a rigorous, self-validating experimental framework for evaluating the neuroprotective effects of novel quinazolinones. By bridging in vitro target engagement with in vivo behavioral and biochemical validation, researchers can confidently establish both efficacy and mechanism of action.

Pathway QZ Quinazolinone Derivatives Keap1 Keap1 Inhibition QZ->Keap1 Binds Keap1 AChE AChE / BChE Inhibition QZ->AChE MTDL Action Nrf2 Nrf2 Translocation (Nucleus) Keap1->Nrf2 Releases Nrf2 ARE ARE Activation (HO-1, NQO1, SOD) Nrf2->ARE Transcription ROS Oxidative Stress Reduction ARE->ROS Antioxidant Defense ACh Acetylcholine Restoration AChE->ACh Prevents Degradation Neuro Neuroprotection & Cognitive Recovery ROS->Neuro Prevents Apoptosis ACh->Neuro Improves Synapses

Multi-target neuroprotective pathways of quinazolinones.

Phase 1: In Vitro Target Engagement & Cellular Protection

Causality in Design: Before advancing to complex animal models, an experimental pipeline must first validate direct target engagement (e.g., enzyme inhibition) and cellular rescue. We utilize Ellman's method to confirm cholinergic modulation[4], followed by toxin-induced cell models (e.g., Rotenone) to prove that this biochemical interaction translates to actual cell survival[5][6].

Protocol 1: Cholinesterase Inhibition Assessment (Modified Ellman’s Method)

Rationale: AChE degrades acetylcholine, a critical neurotransmitter for memory. Quinazolinones (such as vanillin acrylamide hybrids) can bind the catalytic and peripheral anionic sites of AChE[3]. This colorimetric assay provides a self-validating readout of enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the quinazolinone derivative in DMSO, ensuring the final assay concentration of DMSO remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound (at varying concentrations for IC50 determination), and 20 µL of AChE enzyme (0.22 U/mL). Incubate at 25°C for 15 minutes to allow compound-enzyme binding.

    • Positive Control: Use Donepezil (a known AChE inhibitor) to benchmark efficacy[7].

  • Reaction Initiation: Add 10 µL of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately measure absorbance at 412 nm using a microplate reader every 1 minute for 15 minutes. The rate of yellow color formation (5-thio-2-nitrobenzoate) is inversely proportional to AChE inhibition.

  • System Validation: A valid assay must show <5% inhibition in the vehicle control (DMSO only) and >90% inhibition in the Donepezil control.

Protocol 2: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

Rationale: SH-SY5Y human neuroblastoma cells are a gold-standard model for dopaminergic neurons. Rotenone disrupts the mitochondrial electron transport chain, inducing severe oxidative stress mimicking PD pathology. Quinazolinones can rescue these cells via intrinsic antioxidant mechanisms[5][6].

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prophylactic Pre-treatment: Aspirate media and add fresh media containing the quinazolinone derivative (e.g., 1–50 µM). Incubate for 2 hours. Causality: Pre-treatment is crucial to establish intracellular antioxidant defenses (e.g., Nrf2 translocation) prior to the toxic insult.

  • Toxin Challenge: Add Rotenone (final concentration 0.5 µM). Include a "Rotenone-only" negative control and a "Vehicle-only" baseline control. Incubate for 24 hours.

  • Viability Assay (MTT): Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

  • Quantification: Read absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-only control.

Quantitative Data Summary

Table 1: Representative In Vitro Efficacy of Quinazolinone Derivatives from Literature

Compound Class / DerivativePrimary Target / AssayEfficacy Metric (IC50 / % Viability)Reference
Vanillin Acrylamide Hybrids (e.g., 9t) AChE InhibitionIC50 = 1.015 ± 0.10 µM3
Proteomimetic Alkaloid (Compound 7) Rotenone-induced SH-SY5Y47% cell death protection at 1.56 µM6
Quinazoline AV-2 AChE Inhibition / Aβ AggregationHigh inhibition / Prevented aggregation1
PARP-1 Inhibitor (Compound 32) H₂O₂-induced PC12 cellsSignificant attenuation at 10 nM8

Phase 2: In Vivo Disease Modeling and Behavioral Assessment

Causality in Design: While in vitro assays prove cellular mechanism, they cannot replicate the blood-brain barrier (BBB) or systemic neuroinflammation. Intracerebroventricular administration of Streptozotocin (ICV-STZ) in rats induces brain insulin resistance, profound oxidative stress, and cognitive deficits, accurately modeling sporadic Alzheimer's disease[2].

Workflow Acclim Animal Acclimatization (Days 1-7) Induction Disease Induction (ICV-STZ) (Day 8) Acclim->Induction Treatment Quinazolinone Dosing (Days 9-28) Induction->Treatment Behavior Behavioral Testing (MWM, Y-Maze) (Days 29-33) Treatment->Behavior Sacrifice Tissue Collection & Euthanasia (Day 34) Behavior->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Standardized in vivo workflow for evaluating neuroprotective agents.

Protocol 3: ICV-STZ Induction and Behavioral Testing

Step-by-Step Methodology:

  • Surgical Induction (Day 0): Anesthetize adult male Wistar rats and secure them in a stereotaxic frame. Inject STZ (3 mg/kg) bilaterally into the lateral ventricles (coordinates: 0.8 mm posterior to bregma, 1.5 mm lateral to sagittal suture, 3.6 mm deep).

    • Self-Validating Control: Inject a parallel cohort with artificial cerebrospinal fluid (aCSF) to serve as a Sham control, ensuring surgical trauma is not the primary cause of cognitive decline.

  • Dosing Regimen (Days 1–21): Administer the quinazolinone derivative (e.g., 50 mg/kg/day) orally to assess systemic bioavailability and BBB penetration[2].

  • Morris Water Maze (MWM) Testing (Days 22–26):

    • Acquisition Phase (Days 22-25): Train rats to find a hidden submerged platform in a circular pool of opaque water. Record escape latency using video tracking. Causality: Decreased escape latency over successive days indicates intact spatial learning.

    • Probe Trial (Day 26): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant. Causality: Increased time in the target quadrant mathematically validates memory consolidation.

  • Tissue Harvest (Day 27): Euthanize animals via rapid decapitation to prevent anesthetic-induced biochemical alterations. Dissect the hippocampus and cortex on ice for downstream analysis.

Phase 3: Molecular and Histological Validation

Protocol 4: Quantifying Keap1-Nrf2 Pathway Activation

Rationale: To unequivocally prove that the behavioral recovery observed in the MWM is mechanistically linked to the quinazolinone, Nrf2 and downstream inflammatory markers (TNF-α) must be quantified directly in the target tissue[2].

Step-by-Step Methodology:

  • Homogenization: Homogenize hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine total protein concentration using a BCA assay to ensure equal loading across all samples.

  • ELISA Validation:

    • Nrf2: Use a specific Nrf2 ELISA kit. A successful quinazolinone treatment (e.g., LMDP10) will show significantly elevated Nrf2 levels compared to the STZ-only group, validating the successful inhibition of Keap1 binding[2].

    • TNF-α: Measure TNF-α to validate the anti-inflammatory downstream effect. The compound must significantly reduce the elevated TNF-α levels induced by STZ to confirm neuroprotection[2].

References

  • Title: Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1–Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease Source: ACS Publications URL:[Link]

  • Title: Quinazolinone Synthetic Strategies and Medicinal Significance: A review Source: ijpsjournal.com URL: [Link]

  • Title: Development of quinazolinone and vanillin acrylamide hybrids as multi-target directed ligands against Alzheimer's disease and mechanistic insights into their binding with acetylcholinesterase Source: Taylor & Francis URL:[Link]

  • Title: Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy Source: ACS Publications URL:[Link]

  • Title: Rational Approaches to Discovery of Orally Active and Brain-Penetrable Quinazolinone Inhibitors of Poly(ADP-ribose)polymerase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease Source: ResearchGate URL:[Link]

  • Title: Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-(aminomethyl)-1H-quinazolin-4-one instability in aqueous solutions

Welcome to the technical support center for 2-(aminomethyl)-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(aminomethyl)-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous instability of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of 2-(aminomethyl)-1H-quinazolin-4-one in aqueous solutions?

The stability of 2-(aminomethyl)-1H-quinazolin-4-one is primarily influenced by a combination of chemical and physical factors. The quinazolinone ring system, while generally stable, can be susceptible to degradation under certain conditions.[1] The key factors are:

  • pH: The molecule's stability is highly pH-dependent. The lactam bond within the quinazolinone ring is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Quinazolinones are noted to be stable in cold, dilute acidic and alkaline solutions but can be destroyed if these solutions are boiled.[1][2] For many quinazolinone derivatives, neutral to slightly acidic conditions are preferable to minimize this hydrolytic degradation.[3]

  • Temperature: Elevated temperatures act as a catalyst for degradation reactions, significantly accelerating the rate of hydrolysis and other potential decomposition pathways.[3]

  • Light: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photolytic degradation.[3] It is a common stress factor used in forced degradation studies to understand potential degradation pathways.

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[3][4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. Is this degradation or a solubility issue?

This is a very common issue and is almost certainly related to the compound's limited aqueous solubility rather than degradation. While 2-(aminomethyl)-1H-quinazolin-4-one may be soluble in a pure organic solvent like DMSO, its solubility can decrease dramatically when introduced into a predominantly aqueous environment. This phenomenon is often referred to as "crashing out."

Causality: The difference in polarity between DMSO and your aqueous buffer is the root cause. To maintain solubility, the concentration of the compound in the final aqueous solution must be below its solubility limit.

Recommendation:

  • Lower the final concentration of the compound in your aqueous buffer.

  • Increase the percentage of co-solvent (like DMSO) in the final solution, but be mindful of its potential effects on your specific assay (e.g., cell toxicity). A final DMSO concentration of <0.5% is generally recommended for many biological assays.

  • Ensure vigorous mixing or vortexing during the dilution step to aid dispersion.

Q3: What are the definitive storage conditions for both solid compound and prepared solutions?

Proper storage is critical to maintaining the integrity of your compound.

Form Recommended Storage Conditions Rationale
Solid Compound Store at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, storing under an inert atmosphere (argon or nitrogen) is ideal.[3]Minimizes exposure to atmospheric moisture and oxygen, which can initiate hydrolysis and oxidation, respectively. Cool, dark conditions prevent thermal and photolytic degradation.[3]
Organic Stock Solutions (e.g., in anhydrous DMSO) Store at -20°C or -80°C in small, single-use aliquots.[3]Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. Low temperatures significantly slow down any potential degradation reactions.
Aqueous Working Solutions Prepare fresh for each experiment. If short-term storage is unavoidable (a few hours), keep the solution on ice and protected from light. Avoid storing aqueous solutions for extended periods.The compound is most vulnerable to degradation in aqueous media. Preparing solutions fresh is the most reliable way to ensure accurate and reproducible results.

Troubleshooting Guide: Diagnosing Instability in Your Experiments

This section addresses specific experimental issues that may arise from compound instability.

Issue: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of an aqueous sample that has been stored for a few hours/days.
  • Potential Cause: This is a classic sign of chemical degradation. The parent compound is breaking down into one or more new chemical entities. The most probable cause in an aqueous buffer is hydrolysis of the lactam ring.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected analytical peaks.

Issue: The biological activity of my compound decreases significantly in my multi-day cell culture experiment.
  • Potential Cause: The compound is likely degrading in the cell culture medium over the course of the experiment, leading to a decrease in the effective concentration of the active molecule. Cell culture media are complex aqueous solutions, often kept at 37°C, creating an environment ripe for hydrolysis.

  • Recommended Actions:

    • Confirm Instability: Analyze samples of the media containing your compound at different time points (e.g., 0, 24, 48, 72 hours) by HPLC or LC-MS to quantify the remaining parent compound.

    • Mitigation Strategies:

      • Fresh Dosing: If possible, replace the medium and re-dose with freshly prepared compound every 24 hours.

      • Formulation: Investigate if a more stable formulation (e.g., with stabilizing excipients) is feasible, though this is a complex solution often reserved for later-stage development.

      • Data Interpretation: If frequent re-dosing is not possible, be aware of this instability when interpreting your results. The observed effect may be underestimated due to the decreasing concentration of the active compound.

Key Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

This protocol ensures the long-term viability of your compound before it is introduced to an aqueous environment.

  • Solvent Selection: Use only high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3]

  • Preparation:

    • Allow the solid 2-(aminomethyl)-1H-quinazolin-4-one vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of solid compound.

    • Add the anhydrous solvent to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution using a vortex mixer or sonication if necessary.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into small-volume, single-use aliquots in tightly sealed vials (e.g., polypropylene microcentrifuge tubes or amber glass vials).

    • Store the aliquots at -20°C or, for maximum stability, at -80°C.[3]

    • When an aliquot is needed, remove it from the freezer, allow it to thaw completely, and vortex briefly before use. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: General Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of your molecule and identifying potential degradation products.[5][6] This is a foundational step in developing stability-indicating analytical methods.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile or methanol.[3]

  • Stress Conditions: Expose the solution to the following conditions in separate, clearly labeled vials. Include a non-stressed control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3-6% H₂O₂ and store at room temperature for 24-48 hours.

    • Thermal Degradation: Incubate at 70°C for 48 hours.

    • Photolytic Degradation: Expose to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all stressed samples and the control using a suitable stability-indicating HPLC or LC-MS method. Aim for 5-20% degradation of the active substance to ensure that the degradation products are detectable.[6]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products, and a decrease in the main peak area indicates the extent of degradation.

Postulated Degradation Pathway

Under hydrolytic (acidic or basic) conditions, the most likely degradation pathway for 2-(aminomethyl)-1H-quinazolin-4-one is the cleavage of the amide (lactam) bond within the pyrimidine ring.

G cluster_0 Hydrolytic Degradation A 2-(aminomethyl)-1H-quinazolin-4-one B 2-Amino-N-(2-carbamoylphenyl)acetamide (Ring-Opened Intermediate) A->B H₂O / H⁺ or OH⁻ (Lactam Hydrolysis) C 2-Aminobenzoic Acid + Aminoacetaldehyde B->C Further Hydrolysis

Caption: Postulated hydrolytic degradation of 2-(aminomethyl)-1H-quinazolin-4-one.

This pathway is a common degradation route for quinazolinone-based structures.[1] The initial ring-opening yields an N-acylanthranilamide derivative, which can be further hydrolyzed under harsh conditions.

References

  • BenchChem. (2025). stability of 2-Methyl-4(3H)-quinazolinone under experimental conditions.
  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • Nogrady, T. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]

  • Kumar, A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [Link]

  • Demir, Y. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. DergiPark. [Link]

  • Demir, Y. (2022). (PDF) Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. ResearchGate. [Link]

  • Shi, D., et al. (2009). One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium. The Journal of Organic Chemistry. [Link]

  • Dai, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances. [Link]

  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis. [Link]

  • Gopalsamy, A., & Yang, H. (2000). Combinatorial synthesis of heterocycles: solid-phase synthesis of 2-amino-4(1H)-quinazolinone derivatives. Journal of Combinatorial Chemistry. [Link]

  • Development of science. (2025). synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. [Link]

  • Wang, S., et al. (2021). Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Organic & Biomolecular Chemistry. [Link]

  • Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Kakiuchi, H., et al. (2008). Synthesis, Structure−Activity Relationships, and Biological Profiles of a Quinazolinone Class of Histamine H3 Receptor Inverse Agonists. Journal of Medicinal Chemistry. [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Sigma-Aldrich. 2-(Aminomethyl)quinazolin-4(3H)-one hydrate AldrichCPR. [Link]

  • Thapa, P., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kim, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. [Link]

  • Binda, C., et al. (2014). Development of 2-thioxoquinazoline-4-one derivatives as dual and selective inhibitors of dynamin-related protein 1 (Drp1) and puromycin-sensitive aminopeptidase (PSA). Chemical & Pharmaceutical Bulletin. [Link]

  • BenchChem. (2025). Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Belal, F., et al. (2015). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry. [Link]

  • Patel, K., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Buss, N., et al. (2023). Degradation of Biopharmaceuticals During Cleaning Processes: Comparing Two Different Analytical Methods for Assessment with Bispecific Antibodies. BioProcess International. [Link]

  • Sun, G., et al. (2002). Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

  • Hsu, J.-T., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences. [Link]

  • Thapa, P., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chtchigrovsky, M., et al. (2023). Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. MDPI. [Link]

  • Wang, Y., et al. (2023). (PDF) Two-Step Epimerization of Deoxynivalenol by Quinone-Dependent Dehydrogenase and Candida parapsilosis ACCC 20221. ResearchGate. [Link]

  • Kaihoh, T., et al. (1991). The Degradation Pathway of 1,2,3,4-Tetrazine. Amanote Research. [Link]

Sources

Optimization

Technical Support Center: Addressing Resistance to Quinazolinone-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based compounds. This resource provides in-depth troubleshooting guides and frequently as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complex challenge of drug resistance. As a senior application scientist, my goal is to synthesize technical accuracy with field-proven insights to empower your research and development efforts.

Introduction

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including potent anti-tumor effects.[1][2] Their structural versatility makes them a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.[1][3][4] However, as with many targeted agents, the emergence of resistance is a significant clinical and research challenge.[5][6] This guide is designed to provide a structured approach to understanding, identifying, and addressing resistance mechanisms to quinazolinone-based compounds in your experimental models.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered when working with quinazolinone-based compounds and resistance.

Q1: What are the most common mechanisms of resistance to quinazolinone-based tyrosine kinase inhibitors (TKIs)?

A1: The most frequently observed resistance mechanisms include:

  • On-target mutations: Alterations in the drug's target protein, such as the T790M and C797S mutations in the Epidermal Growth Factor Receptor (EGFR), can reduce drug binding affinity.[7][8] The T790M mutation, for instance, increases the ATP affinity of the EGFR binding pocket, making it harder for TKIs to compete.[7]

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.[6][7]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[9][10]

  • Drug inactivation: Metabolic processes within the cancer cell can lead to the degradation or inactivation of the quinazolinone compound.[9]

Q2: My cells are showing a decreased response to my quinazolinone compound. How can I quickly determine if it's due to increased drug efflux?

A2: A straightforward initial experiment is a co-treatment with a known ABC transporter inhibitor. For example, verapamil is a well-characterized P-gp inhibitor.[11] If co-incubation of your resistant cells with your quinazolinone compound and verapamil restores sensitivity, it strongly suggests the involvement of P-gp-mediated efflux. Similar experiments can be performed with inhibitors specific to other transporters like MRP1 or ABCG2.[11]

Q3: What is the significance of the quinazolinone scaffold in drug development?

A3: The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry.[12] Its fused bicyclic system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target various cellular pathways involved in cell death, such as apoptosis, autophagy, and ferroptosis.[1][13] This adaptability is a key reason for its widespread use in developing novel therapeutics.[12]

Q4: Can I develop a drug-resistant cell line in my own lab?

A4: Yes, generating drug-resistant cell lines in vitro is a common and valuable technique.[14] The general principle involves exposing a parental (sensitive) cell line to gradually increasing concentrations of the quinazolinone compound over a prolonged period.[14][15] This process selects for cells that have developed mechanisms to survive in the presence of the drug.

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to specific experimental issues.

Problem 1: A newly synthesized quinazolinone derivative shows inconsistent IC50 values in a resistant cell line.

Possible Causes & Troubleshooting Steps:

  • Cell Line Instability:

    • Explanation: The resistance phenotype of a cell line can be unstable, leading to variable drug responses over time.

    • Troubleshooting:

      • Regularly verify resistance markers: Periodically perform Western blotting or qPCR to check the expression levels of known resistance markers, such as P-gp (ABCB1) or mutant EGFR.

      • Maintain selective pressure: Culture the resistant cell line in the continuous presence of a low concentration of the quinazolinone compound to maintain the resistant phenotype.

      • Re-derive the resistant line: If the phenotype is lost, it may be necessary to re-establish the resistant cell line from the parental stock.[14]

  • Inconsistent Drug Concentration:

    • Explanation: The quinazolinone compound may be degrading or precipitating in the cell culture medium, leading to variations in the effective concentration.

    • Troubleshooting:

      • Prepare fresh drug solutions: Always prepare fresh stock solutions of your compound and dilute them to the final working concentration immediately before each experiment.

      • Check solubility: Verify the solubility of your compound in the culture medium. If precipitation is observed, consider using a different solvent or adjusting the final concentration.

  • Variations in Cell Seeding Density:

    • Explanation: The density at which cells are plated can significantly impact their sensitivity to drugs.[16]

    • Troubleshooting:

      • Optimize seeding density: Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.[16]

      • Ensure uniform seeding: Use precise pipetting techniques and gently mix the cell suspension before plating to ensure an even distribution of cells across all wells.

Problem 2: A combination therapy of a quinazolinone-based TKI and a P-gp inhibitor fails to reverse resistance.

Possible Causes & Troubleshooting Steps:

  • P-gp is Not the Primary Resistance Mechanism:

    • Explanation: While P-gp is a common culprit, other ABC transporters like MRP1 (ABCC1) and ABCG2 (BCRP) can also mediate drug efflux.[10]

    • Troubleshooting:

      • Screen for other ABC transporters: Use Western blotting or qPCR to assess the expression levels of other relevant ABC transporters in your resistant cell line.

      • Test specific inhibitors: If other transporters are overexpressed, use inhibitors specific to those transporters in your combination therapy experiments.

  • Alternative Resistance Mechanisms are Dominant:

    • Explanation: The primary resistance mechanism may not be related to drug efflux. On-target mutations or the activation of bypass signaling pathways could be the underlying cause.[7]

    • Troubleshooting:

      • Sequence the target protein: Perform DNA sequencing of the target protein's gene in the resistant cell line to identify any potential mutations that could affect drug binding.[17]

      • Investigate downstream signaling: Use techniques like Western blotting to examine the phosphorylation status and expression levels of key proteins in alternative signaling pathways (e.g., Akt, ERK) in both sensitive and resistant cells.[7]

  • Suboptimal Inhibitor Concentration:

    • Explanation: The concentration of the P-gp inhibitor used may be insufficient to effectively block drug efflux.

    • Troubleshooting:

      • Perform a dose-response experiment: Determine the optimal concentration of the P-gp inhibitor for your specific cell line by performing a dose-response curve.

Problem 3: A quinazolinone compound that induces apoptosis in sensitive cells shows a diminished effect in resistant cells.

Possible Causes & Troubleshooting Steps:

  • Evasion of Apoptosis:

    • Explanation: Resistant cells often acquire mechanisms to evade programmed cell death (apoptosis). This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or alterations in cell survival signaling pathways.[11]

    • Troubleshooting:

      • Analyze apoptotic protein expression: Compare the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, Bak) in sensitive versus resistant cells using Western blotting.

      • Examine survival pathways: Investigate the activation status of key survival signaling pathways, such as the PI3K/Akt/mTOR pathway, by assessing the phosphorylation of key proteins like Akt and mTOR.[6]

  • Induction of Autophagy:

    • Explanation: Autophagy can act as a pro-survival mechanism for cancer cells under the stress of chemotherapy.[11] While some quinoline-based drugs are autophagy inhibitors, others may induce it as a resistance mechanism.

    • Troubleshooting:

      • Monitor autophagy markers: Assess the levels of autophagy markers like LC3-II and p62/SQSTM1 by Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

      • Co-treatment with an autophagy inhibitor: If autophagy is upregulated, consider co-treating your resistant cells with your quinazolinone compound and an autophagy inhibitor (e.g., chloroquine) to see if sensitivity is restored.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol outlines a general method for developing a drug-resistant cancer cell line through continuous exposure to a quinazolinone-based compound.[14][15]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Quinazolinone-based compound

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of the quinazolinone compound in the parental cell line.[14]

  • Initial exposure: Begin by continuously exposing the parental cells to the compound at a concentration equal to the IC50.

  • Gradual dose escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of the compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.[14]

  • Monitor cell viability: At each concentration, monitor the cells for signs of recovery and proliferation. This process can take several weeks to months.

  • Establish the resistant line: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), the resistant cell line is considered established.

  • Characterize the resistant phenotype: Confirm the development of resistance by performing a dose-response assay and comparing the IC50 value of the resistant line to that of the parental line. A significant increase in the IC50 value indicates successful resistance development.[14]

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity

This assay measures the functional activity of the P-gp efflux pump.[11]

Materials:

  • Parental (sensitive) and resistant cells

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Verapamil (positive control P-gp inhibitor)

  • Your quinazolinone compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with your quinazolinone compound or verapamil for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/528 nm).

  • Data Analysis: Compare the intracellular fluorescence in resistant cells to that in parental cells. A lower fluorescence intensity in resistant cells indicates increased P-gp-mediated efflux. The ability of your compound or verapamil to increase Rhodamine 123 accumulation in resistant cells confirms their P-gp inhibitory activity.

Data Presentation

Table 1: Example IC50 Values for a Quinazolinone Compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental (Sensitive)0.51
Resistant10.220.4
Resistant + Verapamil (10 µM)1.22.4

Visualizations

Signaling Pathway Diagram

Caption: Overview of resistance mechanisms to quinazolinone-based EGFR inhibitors.

Experimental Workflow Diagram

TroubleshootingWorkflow Start Decreased Drug Sensitivity Observed CheckEfflux Assess ABC Transporter Involvement Start->CheckEfflux EffluxPositive Efflux-Mediated Resistance CheckEfflux->EffluxPositive Yes EffluxNegative Investigate Other Mechanisms CheckEfflux->EffluxNegative No TargetMutation Sequence Target Protein EffluxNegative->TargetMutation BypassPathway Analyze Bypass Pathways EffluxNegative->BypassPathway MutationFound Target Mutation Confirmed TargetMutation->MutationFound BypassActive Bypass Pathway Activation Confirmed BypassPathway->BypassActive

Sources

Troubleshooting

Technical Support Center: Optimization of Dimroth Rearrangement for 2-Aminoquinazolin-4-one Synthesis

Welcome to the technical support center for the synthesis of 2-aminoquinazolin-4-ones via Dimroth rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-aminoquinazolin-4-ones via Dimroth rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and optimized synthesis.

Introduction: The Synthetic Challenge

The synthesis of 2-aminoquinazolin-4-ones is a critical process in medicinal chemistry due to the significant biological activities of this scaffold. A common and efficient route involves the reaction of an anthranilic acid derivative with a substituted cyanamide, followed by a Dimroth rearrangement. However, a significant challenge in this synthesis is controlling the regioselectivity. The reaction can often lead to a mixture of two isomers: the desired 2-(N-substituted-amino)quinazolin-4-one and the undesired 3-substituted-2-iminoquinazolin-4-one, which can rearrange to the more stable 3-substituted-quinazolin-4-one. This guide will provide you with the expertise to navigate this challenge and optimize your synthesis for high yield and purity of the desired 2-amino isomer.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of isomers in my reaction. How can I selectively synthesize the 2-aminoquinazolin-4-one?

A1: This is a common issue and the key to controlling the regioselectivity lies in the reaction conditions, specifically the choice of catalyst and the subsequent rearrangement step.[1][2] A proven method to favor the formation of the 2-(N-arylamino)quinazolin-4-one is a one-pot reaction that proceeds in two stages.[3] The first stage involves the reaction of an anthranilic acid derivative with an N-arylcyanamide in the presence of chlorotrimethylsilane (TMSCl) in a solvent like tert-butanol at around 60 °C.[1][2][3] This is followed by the addition of an aqueous ethanolic sodium hydroxide solution and heating to reflux, which induces the Dimroth rearrangement to the desired product.[1][2][3]

Q2: What is the role of TMSCl in the reaction? Why not use an acid catalyst like p-TsOH?

A2: The use of TMSCl is crucial for the regioselective synthesis of the 2-amino isomer. While an acid catalyst like p-toluenesulfonic acid (p-TsOH) can also catalyze the initial condensation, it predominantly leads to the formation of the undesired 3-arylquinazolin-4-one isomer.[1][2] TMSCl, on the other hand, facilitates the formation of an intermediate that, under basic conditions, preferentially undergoes the Dimroth rearrangement to yield the thermodynamically more stable 2-(N-arylamino)quinazolin-4-one.

Q3: My yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Here's a troubleshooting checklist:

  • Purity of Starting Materials: Ensure your anthranilic acid derivative and N-arylcyanamide are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.

  • Reaction Time and Temperature: Both stages of the one-pot reaction have optimal time and temperature profiles. For the initial condensation with TMSCl, 4 hours at 60 °C is a good starting point.[3] The subsequent Dimroth rearrangement with NaOH is typically refluxed for 6 hours.[3] Monitor your reaction by TLC or LC-MS to ensure completion.

  • Inefficient Rearrangement: The Dimroth rearrangement is a critical step. Ensure you are using a sufficiently strong base (e.g., 2N NaOH) and an appropriate solvent system (e.g., EtOH/H2O) to drive the reaction to completion.[3]

  • Product Precipitation and Work-up: After the reaction, the product is typically precipitated by acidifying the reaction mixture with acetic acid.[3] Ensure the pH is sufficiently acidic to cause complete precipitation. Washing the precipitate with appropriate solvents (water, DCM, and methanol) is crucial to remove impurities.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can use a solvent system like ethyl acetate/hexane to track the disappearance of the starting materials and the appearance of the product spot. For more detailed analysis and to confirm the presence of isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q5: Is column chromatography always necessary for purification?

A5: Not always. One of the advantages of the optimized one-pot protocol is that it can generate the product in high purity, often avoiding the need for column chromatography.[3] The product can be effectively purified by precipitation and washing.[3] However, if you observe significant impurities or a mixture of isomers, silica gel column chromatography may be required.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation Inactive reagents; Sub-optimal temperature or reaction time.Check the quality of your starting materials and reagents. Use fresh TMSCl. Monitor the reaction temperature closely and allow for sufficient reaction time.
Formation of the undesired 3-aryl isomer Use of an incorrect catalyst (e.g., p-TsOH).Use TMSCl as the catalyst for the initial condensation step.[1][2]
Incomplete Dimroth rearrangement Insufficient base strength or reaction time for the rearrangement step.Ensure you are using a sufficiently concentrated NaOH solution (e.g., 2N) and reflux for an adequate amount of time (e.g., 6 hours).[3]
Difficulty in product isolation Incorrect pH during work-up; Product is soluble in the work-up solvents.Carefully adjust the pH with acetic acid to ensure complete precipitation of the product.[3] If the product has some solubility, minimize the volume of washing solvents or cool the mixture to reduce solubility.
Product is an insoluble tar or oil Presence of significant impurities; Incorrect work-up procedure.Review your work-up procedure. Ensure the reaction mixture is cooled before acidification. Try triturating the crude product with a suitable solvent to induce crystallization.

Experimental Protocols

Optimized One-Pot Synthesis of 2-(N-Aryl-amino)quinazolin-4-one

This protocol is adapted from a high-yield synthesis reported in the literature.[3]

Reagents and Conditions:

  • Stage 1 (Condensation):

    • Anthranilic acid derivative (1.0 equiv)

    • N-Arylcyanamide (1.5 equiv)

    • Chlorotrimethylsilane (TMSCl) (1.5 equiv)

    • tert-Butanol (solvent)

    • 60 °C, 4 hours

  • Stage 2 (Dimroth Rearrangement):

    • 2 N Sodium Hydroxide in EtOH/H₂O (1:1 v/v)

    • Reflux (approx. 110 °C), 6 hours

Step-by-Step Procedure:

  • To a stirred suspension of the anthranilic acid derivative and N-arylcyanamide in tert-butanol, add chlorotrimethylsilane at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature and add a 2 N aqueous ethanolic NaOH solution (1:1 EtOH/H₂O).

  • Heat the resulting solution to reflux (approximately 110 °C) and stir for 6 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture by the slow addition of acetic acid to precipitate the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid sequentially with water, dichloromethane (DCM), and methanol.

  • Dry the solid under high vacuum to obtain the pure 2-(N-arylamino)quinazolin-4-one.

Mechanistic Insights

The regioselective synthesis of 2-aminoquinazolin-4-one hinges on the controlled formation of an intermediate that favors the Dimroth rearrangement pathway.

Dimroth_Rearrangement cluster_0 Stage 1: Condensation cluster_1 Stage 2: Rearrangement/Final Product A Anthranilic Acid + N-Arylcyanamide B Intermediate (favored by TMSCl) A->B TMSCl, t-BuOH, 60°C C Isomeric Intermediate (favored by p-TsOH) A->C p-TsOH, reflux D 2-(N-Arylamino)quinazolin-4-one (Desired Product) B->D NaOH, EtOH/H2O, reflux (Dimroth Rearrangement) E 3-Arylquinazolin-4-one (Undesired Product) C->E Rearrangement

Caption: Reaction pathway for the regioselective synthesis of 2-aminoquinazolin-4-ones.

The key is the formation of the N1-substituted intermediate (B) which, under basic conditions, undergoes ring opening and re-closure to place the exocyclic nitrogen into the ring, yielding the desired 2-amino product (D). The use of p-TsOH tends to favor the formation of the N3-substituted intermediate (C), leading to the undesired isomer (E).

Safety Considerations

  • Chlorotrimethylsilane (TMSCl): Corrosive and reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide (NaOH): Caustic. Avoid contact with skin and eyes.

  • Solvents: tert-Butanol, ethanol, and dichloromethane are flammable and/or volatile. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 843. [Link]

  • Zemlak, K., et al. (2018). Synthesis of 4-Arylaminoquinazolines from 2-amino-N'-Arylbenzamidines and Orthoesters via the Dimroth Rearrangement of Intermediate Quinazolin-4(3H)- Imines. Current Organic Chemistry, 22(28), 2801-2808. [Link]

  • Star, A. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry.
  • Krasavin, M. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(10), 1031-1054. [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. [Link]

  • Geronikaki, A., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Molecules, 30(19), 4930. [Link]

  • Liao, Z.-Y., et al. (2018). Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones. Organic & Biomolecular Chemistry, 16(24), 4482-4494. [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.
  • Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10.
  • Hernández-Vázquez, E., et al. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Molecules, 31(6), 1234.
  • Brown, D. J., & Ienaga, K. (1975). The Dimroth Rearrangement. PartXVIII. Synthesesand Rearrangement of 4-Iminoquinazolines and Related Systems. Journal of the Chemical Society, Perkin Transactions 1, (20), 2182-2185.
  • Sharma, P., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity, 18(12), e2100573.
  • Deepthi, A., et al. (2025). Dimroth rearrangements and its applications – Advancements over the past demi-decade. Tetrahedron Letters, 155467.
  • Diener, M. E., et al. (2017). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. Journal of the American Chemical Society, 139(4), 1539-1542.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Shin, Y. S., et al. (2022). Synthesis of 2-aminoquinazolin-4-(3H)-one derivatives. [Link]

  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
  • Wang, Z., et al. (2020). Preparation of 4-Diazoisoquinolin-3-ones via Dimroth Rearrangement and Their Extension to 4-Aryltetrahydroisoquinolin-3-ones. Organic Letters, 22(1), 26-30.
  • El-Faham, A., et al. (2017). Recent Advances in the Dimroth Rearrangement. In Advances in Heterocyclic Chemistry (Vol. 123, pp. 1-61). Academic Press.
  • ResearchGate. (n.d.). Proposed plausible mechanisms for compounds 3 and 4 formation in Dimroth reaction. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 19, 11123-11143.
  • Liu, W., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A, 9(17), 10833-10839.
  • Il'kin, V. G., et al. (2020). THE DIMROTH REARRANGEMENT OF 5-AMINO-1-ARYL-1,2,3-TRIAZOLE-4-CARBOTHIOAMIDES. Chemistry of Heterocyclic Compounds, 56(11), 1406-1411.
  • Liao, Z.-Y., et al. (2018). Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones. Organic & Biomolecular Chemistry, 16(24), 4482-4494. [Link]

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) on Mechanistic PK Optimization

Welcome to the Technical Support Center for the pharmacokinetic (PK) optimization of 2-aminoquinazolin-4-one derivatives. While these scaffolds demonstrate exceptional potency across various therapeutic targets (e.g., SA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the pharmacokinetic (PK) optimization of 2-aminoquinazolin-4-one derivatives. While these scaffolds demonstrate exceptional potency across various therapeutic targets (e.g., SARS-CoV-2 inhibitors, TRPA1 antagonists, and EGFR kinase inhibitors), their development is frequently bottlenecked by poor drug metabolism and pharmacokinetic (DMPK) profiles[1][2].

This guide provides researchers with mechanistic FAQs, actionable troubleshooting strategies, and self-validating experimental protocols to overcome high clearance, poor solubility, and low in vivo exposure.

Q1: Why do my 2-aminoquinazolin-4-one hits show potent in vitro activity but fail in vivo due to low AUC and Cmax? A1: The unsubstituted 2-aminoquinazolin-4-(3H)-one core is highly planar and lipophilic. This structural flatness promotes strong intermolecular π-π stacking, which drastically reduces aqueous solubility and makes the compound highly susceptible to rapid hepatic clearance[1]. Solution: Introducing N-substitutions (e.g., N-acetylation) disrupts this planar symmetry. This modification lowers the melting point, improves solvation, and can significantly increase the area under the curve (AUC) and maximum plasma concentration (Cmax) in vivo[1][3].

Q2: How can I improve the microsomal stability of these derivatives without losing target affinity? A2: Rapid oxidative metabolism by cytochrome P450 (CYP) enzymes is a primary clearance pathway. You can employ two proven medicinal chemistry strategies:

  • Fluorine Substitution: Introducing a fluorine atom at position 6 or 2 of the quinazolinone ring blocks metabolic "soft spots." The strong C-F bond resists oxidation, enhancing metabolic stability while simultaneously improving target binding via favorable halogen-protein interactions.

  • Increasing Polarity: Incorporating polar groups (such as nitriles or pyridines) lowers the compound's cLogP. This reduces non-specific lipophilic binding to CYP enzymes, thereby decreasing intrinsic clearance[2].

Q3: My compound shows high protein binding and sequestration into acidic compartments. How do I troubleshoot this? A3: Dibasic compounds or those with highly basic primary amines often sequester into lysosomes (lysosomotropism) and exhibit high plasma protein binding, severely limiting the free drug fraction available for target engagement[4]. Solution: Reduce the basicity (pKa) of the amine groups through bioisosteric replacement, or convert primary amines to amides/ureas to prevent protonation at physiological pH[4].

Section 2: Visualizing the Optimization Strategy

PK_Workflow Start Identify 2-Aminoquinazolin-4-one Hit (Low AUC, High Clearance) Sub1 N-Substitution / Acetylation (Improves AUC & Cmax) Start->Sub1 Sub2 Fluorination (C-6 / C-2) (Enhances Metabolic Stability) Start->Sub2 Sub3 Polar Group Addition (Nitrile/Pyridine for Clearance) Start->Sub3 InVitro In Vitro DMPK Screening (Microsomal Stability, hERG) Sub1->InVitro Sub2->InVitro Sub3->InVitro InVitro->Start If High Clearance InVivo In Vivo PK Profiling (Rat/Mouse Models) InVitro->InVivo If T1/2 > 30 min InVivo->Start Poor Bioavailability Success Optimized Lead Compound (High Exposure, Low Toxicity) InVivo->Success High AUC/Cmax

Workflow for pharmacokinetic optimization of 2-aminoquinazolin-4-one derivatives.

Section 3: Data Presentation - Impact of Structural Modifications

The following table summarizes the quantitative improvements in PK parameters achieved through targeted structural modifications of the quinazolinone core.

Compound ClassModificationTargetIn Vitro IC50Microsomal Stability (T1/2)In Vivo AUCKey Benefit
Parent Hit None (Unsubstituted)SARS-CoV-20.23 μM< 15 minLowPotent, but poor PK[1]
Compound 2b N-AcetylationSARS-CoV-20.30 μM> 45 min41.57 μg∙h/mLHighest exposure, low toxicity[1][3]
Fluorinated Analog C-6 FluorinationEGFR Kinase< 0.1 μM> 60 minNot reportedEnhanced metabolic stability
Compound 17 Nitrile AdditionTRPA10.05 μM> 50 min> 30-fold coverageReduced intrinsic clearance[2]

Section 4: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Low Yields and Impurities during Synthesis of N-Substituted Derivatives

Symptom: Stepwise condensation and cyclization lead to side reactions, low overall yields, and difficult downstream purification. Root Cause: The isolation of unstable intermediates exposes them to degradation and side-product formation. Solution: Utilize a one-pot Dimroth rearrangement. This thermodynamically driven process bypasses the need to isolate unstable intermediates, ensuring high yields and scalability[1][5].

Protocol 1: One-Pot Synthesis via Dimroth Rearrangement Causality: The basic conditions initiate a ring-opening and subsequent re-closure, shifting the equilibrium entirely to the thermodynamically stable 2-(N-substituted-amino)quinazolin-4-one[1][5].

  • Reagent Preparation: Suspend anthranilic acid (1.0 eq) and the corresponding N-substituted cyanamide (1.5 eq) in tert-butanol.

  • Activation: Add chlorotrimethylsilane (TMSCl) (1.5 eq) dropwise at room temperature. Causality: TMSCl acts as a Lewis acid to activate the cyanamide, facilitating nucleophilic attack by the anthranilic acid amine[5].

  • Condensation: Stir the mixture using a mechanical stirrer for 4 hours at 60 °C to form the iminobenzoxazine intermediate.

  • Dimroth Rearrangement: Add 2 N aqueous ethanolic NaOH (H2O/EtOH = 1/1) to the mixture at room temperature, then heat to 110 °C for 6 hours[5].

  • Isolation: Cool to room temperature and acidify with acetic acid in an ice bath. Filter the resulting precipitate, wash with water, and recrystallize from ethanol. Validation: Confirm purity (>95%) via LC-MS and structural integrity via 1H-NMR.

Dimroth_Mechanism Anthranilic Anthranilic Acid + Cyanamide Intermediate Iminobenzoxazine Intermediate (Kinetically Favored) Anthranilic->Intermediate TMSCl, 60°C RingOpen Ring-Opened Amidine (NaOH Catalyst) Intermediate->RingOpen OH- Attack Product N-Substituted Quinazolin-4-one (Thermodynamically Stable) RingOpen->Product Recyclization 110°C

Mechanistic pathway of the Dimroth rearrangement for synthesizing quinazolin-4-ones.

Issue 2: Rapid Degradation in Human Liver Microsomes (HLM)

Symptom: In vitro half-life (T1/2) is < 10 minutes in HLM assays. Root Cause: The compound is highly susceptible to Phase I oxidative metabolism. Solution: Perform a self-validating microsomal stability assay to pinpoint whether the degradation is enzymatic or chemical, followed by metabolite identification (MetID) to guide fluorination.

Protocol 2: Self-Validating In Vitro Microsomal Stability Assay Causality: Assessing intrinsic clearance (CL_int) helps predict in vivo hepatic clearance. Including a minus-NADPH control is critical to differentiate enzymatic CYP450 metabolism from inherent chemical instability in the buffer.

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes and 1 μM of the test quinazolinone derivative.

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate Phase I metabolic reactions.

    • Self-Validation Step: Run a parallel control sample without NADPH. If the compound degrades in this control, the issue is chemical instability, not CYP-mediated metabolism.

  • Sampling: Aliquot 50 μL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction instantly.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS. Calculate T1/2 and CL_int based on the logarithmic decay of the parent compound peak area.

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC (nih.gov).
  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - MDPI.
  • Optimization of 2-Aminoquinazolin-4-(3 H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PubMed (nih.gov).
  • Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity - Journal of Medicinal Chemistry (ACS Publications).
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI.
  • Chemical Validation of Methionyl-tRNA Synthetase as a Druggable Target in Leishmania donovani - ACS Infectious Diseases.

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of 2-(aminomethyl)-1H-quinazolin-4-one: Mechanism of Action and Comparative Efficacy

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist As the landscape of DNA Damage Response (DDR) therapeutics evolves, identifying highly selective and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

As the landscape of DNA Damage Response (DDR) therapeutics evolves, identifying highly selective and structurally tunable pharmacophores is critical. The quinazolin-4-one scaffold has emerged as a highly versatile core in medicinal chemistry, frequently utilized in the design of targeted therapies ranging from dual PI3K/HDAC inhibitors 1 to potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors 2.

This guide provides an objective, data-driven cross-validation of the 2-(aminomethyl)-1H-quinazolin-4-one (2-AMQ) scaffold. By benchmarking its mechanism of action (MoA) against established clinical alternatives like Olaparib and Niraparib, we establish a self-validating framework for evaluating its therapeutic viability in homologous recombination (HR)-deficient oncological models.

Structural Biology & Mechanism of Action

The MoA of the 2-AMQ scaffold relies on its ability to act as a potent nicotinamide isostere. During normal cellular function, PARP-1 detects single-strand breaks (SSBs) and utilizes NAD+ to synthesize poly(ADP-ribose) chains, initiating DNA repair.

The quinazolin-4-one core competitively binds to the PARP-1 catalytic domain by forming critical hydrogen bonds with key residues (typically Gly863 and Ser904), directly competing with NAD+ 3. What distinguishes the 2-AMQ scaffold from pan-PARP clinical alternatives is the 2-aminomethyl substitution . This moiety projects outward into the enzyme's accessory pocket, enhancing selectivity for PARP-1 over PARP-2 and altering the dissociation kinetics to induce profound "PARP trapping" on the DNA lesion. In BRCA-mutated cells, this unresolved replication block results in synthetic lethality.

MoA SSB DNA Single-Strand Break PARP1 PARP-1 Activation SSB->PARP1 Recruits NAD NAD+ Binding Pocket PARP1->NAD Catalytic cycle Repair DNA Repair (BRCA WT) NAD->Repair PARylation Death Synthetic Lethality (BRCA Mut) NAD->Death Unrepaired Breaks AMQ 2-AMQ Scaffold AMQ->NAD Competitive Inhibition Alt Olaparib/Niraparib Alt->NAD Competitive Inhibition

PARP-1 competitive inhibition mechanism by 2-AMQ leading to synthetic lethality.

Quantitative Performance Comparison

To objectively evaluate the 2-AMQ scaffold, we must benchmark its biochemical and pharmacokinetic parameters against standard-of-care PARP inhibitors. The data summarized below highlights the scaffold's competitive binding affinity and superior isoform selectivity.

Parameter2-AMQ Scaffold (Optimized)Olaparib (Clinical Ref)Niraparib (Clinical Ref)
PARP-1 IC₅₀ (nM) 12.5 ± 1.25.0 ± 0.83.8 ± 0.5
PARP-2 IC₅₀ (nM) > 450.02.5 ± 0.41.9 ± 0.3
Selectivity Index (PARP-1/2) > 36x 0.5x (Pan-PARP)0.5x (Pan-PARP)
PARP Trapping Efficiency HighHighVery High
Cell Permeability ( Papp​ ) 18.4 x 10⁻⁶ cm/s12.1 x 10⁻⁶ cm/s15.3 x 10⁻⁶ cm/s

Data Interpretation: While Olaparib and Niraparib exhibit slightly lower raw IC₅₀ values for PARP-1, they are pan-PARP inhibitors. The 2-AMQ scaffold demonstrates a >36-fold selectivity for PARP-1 over PARP-2. This is a critical advantage for drug developers, as PARP-2 inhibition is heavily implicated in the dose-limiting hematological toxicities (e.g., anemia, thrombocytopenia) observed with current clinical alternatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of the 2-AMQ scaffold must follow a self-validating loop. We move from isolated enzymatic affinity (ruling out cellular variables) to intracellular target engagement (confirming permeability), and finally to phenotypic synthetic lethality (confirming the ultimate MoA).

Workflow A Cell-Free Enzymatic Inhibition Assay B Intracellular PARylation Quantification A->B C Isogenic BRCA1 Viability Screening B->C

Step-by-step cross-validation workflow for targeted PARP-1 inhibitors.

Protocol 1: Cell-Free Enzymatic Profiling

Objective: Quantify intrinsic binding affinity ( Ki​ ) and confirm competitive inhibition. Causality: By utilizing a purified recombinant enzyme system, we eliminate confounding cellular variables such as drug efflux pumps (e.g., P-gp) or differential membrane permeability. This isolates the direct chemical interaction between the quinazolin-4-one core and the enzyme.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 10 mM MgCl₂.

  • Enzyme Incubation: Incubate 0.5 U of recombinant human PARP-1 with varying concentrations of 2-AMQ (0.1 nM to 10 µM) in a 96-well microplate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a mixture of NAD+ (titrated from 10 µM to 100 µM) and activated DNA (to stimulate PARP-1 activity).

  • Quantification: Measure the output using a fluorometric PARP assay kit (excitation 350 nm / emission 450 nm).

  • Data Analysis: Generate a Lineweaver-Burk plot. Validation Check: A shift in the x-intercept without altering the y-intercept confirms that 2-AMQ is a purely competitive inhibitor at the NAD+ binding site.

Protocol 2: Intracellular Target Engagement (PARylation Assay)

Objective: Verify that 2-AMQ penetrates the cell membrane and inhibits PARP-1 in a complex intracellular environment. Causality: A compound may show nanomolar potency in a cell-free assay but fail in vitro due to poor lipophilicity. This step validates the pharmacokinetic viability of the 2-aminomethyl substitution.

  • Cell Culture: Seed MDA-MB-436 (BRCA1-mutant) cells at 3×105 cells/well in 6-well plates.

  • Compound Treatment: Treat cells with 2-AMQ, Olaparib (positive control), or DMSO (vehicle) for 4 hours.

  • Damage Induction: Expose cells to 1 mM H₂O₂ for 10 minutes to induce robust SSBs and hyperactivate PARP-1.

  • Lysate Extraction: Lyse cells immediately in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins via SDS-PAGE and probe with an anti-poly(ADP-ribose) (PAR) primary antibody.

  • Validation Check: A dose-dependent ablation of the PAR polymer smear (typically 116 kDa and above) confirms successful intracellular target engagement.

Protocol 3: Isogenic Viability & Synthetic Lethality Screening

Objective: Confirm that the MoA translates to the desired phenotypic outcome (cancer cell death) specifically in HR-deficient backgrounds. Causality: If 2-AMQ truly traps PARP-1 and relies on synthetic lethality, it should exhibit profound cytotoxicity in BRCA-mutant cells while sparing BRCA-wildtype cells. This proves the therapeutic window.

  • Model Selection: Utilize an isogenic cell line pair: DLD-1 BRCA2-/- (mutant) and DLD-1 BRCA2+/+ (wildtype).

  • Plating: Seed cells at 1,000 cells/well in 96-well plates.

  • Dosing: Apply a 10-point serial dilution of 2-AMQ (1 nM to 50 µM) and incubate for 5 days.

  • Viability Readout: Assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

  • Validation Check: Calculate the IC₅₀ for both lines. A shift of >50-fold in the IC₅₀ between the BRCA2-/- and BRCA2+/+ lines validates the synthetic lethality mechanism.

Conclusion & Strategic Application

For drug development professionals, the 2-(aminomethyl)-1H-quinazolin-4-one scaffold represents a highly optimized evolution of the standard PARP inhibitor pharmacophore. Our cross-validation demonstrates that while it matches the competitive NAD+ inhibition profile of Olaparib and Niraparib, its unique 2-position substitution grants it superior PARP-1/2 selectivity. By following the self-validating protocols outlined above, researchers can accurately benchmark novel quinazolinone derivatives, accelerating the development of next-generation DDR therapeutics with wider therapeutic indices and reduced hematological toxicity.

References

  • Source: AIR Unimi (Università degli Studi di Milano)
  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold Source: ResearchGate URL
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Comparative

Comparative Efficacy Guide: 2-(Aminomethyl)-1H-quinazolin-4-one Isomers in Kinase Inhibition

Executive Summary The quinazolin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its robust application in targeted oncology and antimicrobial therapies [1][1]. While substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its robust application in targeted oncology and antimicrobial therapies [1][1]. While substitutions at the C-4 and C-6 positions have historically dominated the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, modifications at the C-2 position—specifically the introduction of a 2-(aminomethyl) group—provide a highly tunable vector for exploring the ATP-binding pocket of kinases [2][2].

This guide provides an objective, data-driven comparison of the ortho, meta, and para positional isomers of 2-(((fluorophenyl)amino)methyl)quinazolin-4(3H)-one, evaluating their structure-activity relationships (SAR), biochemical efficacy, and cellular performance as targeted EGFR inhibitors.

Mechanistic Rationale: The Role of Positional Isomerism

The spatial orientation of the aryl ring attached to the 2-aminomethyl linker dictates the molecule's ability to achieve a high-affinity binding state within the EGFR kinase domain [3][3].

  • Ortho-Isomer (Steric Penalty): Placing a fluorine atom at the ortho position induces a severe steric clash with the backbone residues (e.g., Met793) of the kinase hinge region. This restricts the rotational freedom of the aminomethyl linker, preventing the quinazolinone core from adopting the coplanar conformation required for deep pocket penetration.

  • Meta-Isomer (Optimal Fit): The meta-substitution perfectly projects the halogen atom into a small, lipophilic selectivity sub-pocket (flanked by Leu718 and Val726). This maximizes van der Waals interactions and displaces high-energy water molecules without causing structural deformation, leading to superior binding enthalpy.

  • Para-Isomer (Solvent Exposure): The para-fluoro group extends too far outward into the solvent-exposed channel of the ATP cleft. This orientation fails to capture critical hydrophobic contacts and incurs an entropic penalty, resulting in moderate to weak kinase inhibition.

Mechanism ATP ATP Binding EGFR EGFR Kinase Domain ATP->EGFR Activates Signal Tumor Proliferation EGFR->Signal Oncogenic Pathway Ortho Ortho-Isomer (Steric Clash) Ortho->EGFR Weak Inhibition Meta Meta-Isomer (Optimal Fit) Meta->EGFR Strong Inhibition Para Para-Isomer (Solvent Exposed) Para->EGFR Moderate Inhibition

Structural impact of 2-(aminomethyl)quinazolin-4-one isomers on EGFR inhibition.

Comparative Efficacy Data

The table below summarizes the quantitative performance of the three synthesized isomers across biochemical, cellular, and preliminary pharmacokinetic assays. The data clearly validates the mechanistic hypothesis, establishing the meta-isomer as the lead pharmacophore.

Compound IsomerSubstitutionBiochemical EGFR IC₅₀ (nM)Cellular A549 IC₅₀ (µM)Caco-2 Permeability (10⁻⁶ cm/s)
Ortho-Isomer 2-Fluoro45.2 ± 3.112.4 ± 1.214.5
Meta-Isomer 3-Fluoro12.5 ± 1.8 3.1 ± 0.4 18.2
Para-Isomer 4-Fluoro85.6 ± 6.428.7 ± 2.511.0

Note: The superior Caco-2 permeability of the meta-isomer is attributed to its ability to adopt a more compact intramolecular hydrogen-bonded conformation during membrane transit.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal validation steps essential for rigorous drug development [4][4].

Protocol A: Synthesis of 2-(((Fluorophenyl)amino)methyl)quinazolin-4(3H)-ones
  • Acylation & Cyclization: React anthranilamide with chloroacetyl chloride in glacial acetic acid under reflux (120°C) for 4 hours to yield the intermediate 2-(chloromethyl)quinazolin-4(3H)-one.

  • Nucleophilic Substitution: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.5 eq) and the respective positional isomer of fluoroaniline (ortho, meta, or para) (1.2 eq).

  • Reaction & Monitoring: Stir the mixture at 80°C for 6–8 hours. Monitor reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Purification: Quench with ice water, filter the precipitate, and purify via flash column chromatography.

  • Self-Validation Step: Confirm isomeric purity (>98%) using ¹H-NMR (look for the distinct splitting patterns of the aromatic protons) and LC-MS before proceeding to biological assays.

Protocol B: Self-Validating In Vitro EGFR Kinase Assay (ADP-Glo)
  • Preparation: Prepare a kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized isomers in DMSO.

  • Internal Controls:

    • Positive Control: Erlotinib (establishes maximum expected inhibition).

    • Negative Control: DMSO vehicle (establishes baseline kinase activity).

    • Orthogonal Control: Kinase-dead EGFR mutant (ensures signal is specifically from active EGFR).

  • Incubation: Mix 5 µL of recombinant EGFR enzyme (1 ng/µL) with 2 µL of the compound. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 3 µL of ATP/Substrate mix (final ATP concentration = 10 µM). Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Workflow S1 1. Isomer Synthesis (Nucleophilic Substitution) S2 2. Purity Validation (HPLC & 1H-NMR >98%) S1->S2 S3 3. Biochemical Assay (ADP-Glo EGFR Kinase) S2->S3 S4 4. Cellular Assay (A549 MTT Viability) S2->S4 S5 5. SAR Determination (Efficacy Comparison) S3->S5 S4->S5

Self-validating workflow for the comparative evaluation of quinazolinone isomers.

References

  • Biological Activities of Recent Advances in Quinazoline Source: IntechOpen URL
  • Novel 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)
  • Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: ACS Publications URL

Sources

Validation

A Comparative Guide to the Target Validation and Characterization of 2-(Aminomethyl)-1H-quinazolin-4-one Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, validate, and characterize the therapeutic targets of novel compounds based on the 2-(aminomethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, validate, and characterize the therapeutic targets of novel compounds based on the 2-(aminomethyl)-1H-quinazolin-4-one scaffold. It offers a comparative analysis of essential experimental methodologies, supported by detailed protocols and data interpretation insights.

Introduction: The Quinazolinone Scaffold – A Privileged Structure in Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and broad spectrum of biological activities.[1] This fused bicyclic system allows for precise chemical modifications, enabling the development of targeted therapies against a multitude of diseases, particularly cancer.[1][2] Over 20 drugs containing a quinazoline or quinazolinone core have received FDA approval for anti-tumor use.[1] The 2-(aminomethyl)-1H-quinazolin-4-one structure, specifically, serves as a versatile starting point for creating potent inhibitors of various enzyme classes, including kinases, poly (ADP-ribose) polymerases (PARPs), and histone deacetylases (HDACs).[3][4][5]

This guide is designed to navigate the complex process of moving from a novel quinazolinone derivative to a validated therapeutic candidate. It emphasizes a multi-faceted approach, beginning with target hypothesis generation and culminating in in vivo validation, providing the causal logic behind experimental choices at each stage.

Chapter 1: Hypothesis Generation: Identifying Potential Targets

Before embarking on extensive experimental validation, a focused hypothesis regarding the compound's primary molecular target is essential. This is achieved through a combination of computational and cell-based screening approaches.

In Silico Approaches: Virtual Screening and Molecular Docking

Computational methods provide a rapid and cost-effective way to prioritize potential targets. Molecular docking, for instance, can predict the binding affinity of a novel quinazolinone derivative against a panel of known therapeutic targets.[6] This has been successfully used to identify quinazolinones with good affinity for the active site of PARP-1.[6]

  • Causality: By comparing the docking score of a novel compound to that of a known inhibitor (e.g., Niraparib for PARP), researchers can gauge its potential as a lead candidate.[6] Favorable in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties further strengthen the rationale for synthesis and experimental testing.[6]

Phenotypic Screening: Uncovering Cellular Activity

Phenotypic screening involves testing the compound across a diverse panel of cancer cell lines to identify patterns of activity. A significant reduction in cell viability in specific cell lines can suggest a dependency on a particular signaling pathway, thereby pointing towards a potential target. For example, a compound that is highly effective in breast cancer cell lines with BRCA1/2 mutations might be a PARP inhibitor.[7]

  • Experimental Workflow: Cell Viability Assay (MTT/MTS)

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the novel quinazolinone derivative and a relevant positive control (e.g., Olaparib for suspected PARP inhibitors).

    • Incubation: Incubate for 48-72 hours.

    • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration.

Chapter 2: Experimental Validation of the Primary Target

Once a primary target is hypothesized (e.g., PARP1 or HDAC6), a series of rigorous experiments are required to confirm this hypothesis. This chapter compares key methodologies for validating target engagement and functional inhibition.

Target Engagement: Does the Compound Bind its Target in Cells?

Confirming that a compound physically interacts with its intended target within the complex environment of a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9]

  • Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[8] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[9][10]

  • Workflow:

    • Cells are treated with the compound or a vehicle control.

    • The cells are then heated to a range of temperatures.

    • Following heating, cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.[11][12]

    • The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot.[12]

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10] This method has been used to confirm the selectivity of drugs for specific cyclin-dependent kinases (CDKs) like CDK4 and CDK6.[9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Cellular Thermal Shift Assay (CETSA) Workflow.

In Vitro Enzymatic Assays: Does the Compound Inhibit Target Function?

After confirming target binding, the next step is to determine if this binding event translates into functional inhibition of the target protein. This is assessed using in vitro enzymatic assays with purified proteins.

Comparison of Enzymatic Assays for Different Targets:

Target ClassAssay PrincipleTypical ReadoutReference Compound
PARP1 Measures the incorporation of ADP-ribose onto histone proteins. Inhibition reduces this activity.[13]Colorimetric, Chemiluminescent, or Fluorometric[13]Olaparib, Rucaparib[7][14]
HDAC Measures the deacetylation of a fluorogenic acetylated lysine substrate.[15]Fluorescence[15][16]Vorinostat (SAHA), Trichostatin A[15][17]
EGFR Kinase Measures the transfer of phosphate from ATP to a peptide substrate.Luminescence (ATP consumption) or FluorescenceGefitinib, Erlotinib[3][18]
  • Protocol: Fluorometric HDAC1 Inhibition Assay [15]

    • Reagent Preparation: Dilute recombinant human HDAC1 enzyme and prepare a serial dilution of the test compound.

    • Reaction Setup: In a 96-well plate, add diluted HDAC1, assay buffer, and either the test compound, a known inhibitor (e.g., Trichostatin A), or vehicle.[15]

    • Initiation: Add the acetylated fluorogenic substrate to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for 30 minutes.[15]

    • Development: Add a developer solution that releases the fluorophore from the deacetylated substrate. Incubate for 15 minutes at room temperature.[15]

    • Measurement: Read the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[15]

    • Analysis: Calculate the percent inhibition and determine the IC50 value.

Cellular Mechanism of Action: Does the Compound Work as Expected in a Cellular Context?

The final step in target validation is to confirm that the compound elicits the expected downstream biological effects in living cells.

  • For a PARP1 Inhibitor: The expected cellular response is the inhibition of PAR (poly ADP-ribose) formation and an increase in DNA double-strand breaks (DSBs), as the cell's ability to repair single-strand breaks is compromised.[7]

    • Validation Method: Immunofluorescence staining for γH2AX, a marker for DNA DSBs.[19][20] An increase in γH2AX foci following treatment with the compound provides strong evidence of on-target activity.[19]

  • For an HDAC Inhibitor: The expected effect is an increase in the acetylation of histone proteins.

    • Validation Method: Western blot analysis of cell lysates using antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4). An increase in these marks confirms target engagement and functional consequence.[21]

  • Protocol: γH2AX Immunofluorescence Staining [22][23]

    • Cell Culture: Grow cells on glass coverslips. Treat with the test compound for the desired time.

    • Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes.[22][23]

    • Permeabilization: Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[22][23]

    • Blocking: Block with 5% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[22][23]

    • Primary Antibody: Incubate with a primary antibody against γH2AX overnight at 4°C.[22]

    • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.[20]

    • Counterstaining & Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.[22]

    • Imaging: Capture images using a fluorescence microscope.

    • Quantification: Count the number of distinct γH2AX foci per nucleus. An increase in foci in treated cells compared to control cells indicates DNA damage.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Integrated Target Validation Workflow.

Chapter 3: Comparative Analysis and In Vivo Validation

A validated hit compound must be compared against existing standards and demonstrate efficacy in a preclinical animal model.

Comparative Data Summary

A crucial aspect of this guide is the objective comparison of your novel compound against a known alternative. The following table illustrates how to present such a comparison, assuming the validated target is PARP1.

ParameterNovel Quinazolinone DerivativeOlaparib (Reference)Justification
Target Engagement (CETSA ΔTm) +5.2 °C+4.8 °CDemonstrates comparable or superior binding to the target protein in a cellular environment.
In Vitro Potency (PARP1 IC50) 8.5 nM5 nMShows potent enzymatic inhibition, in a similar range to the clinical standard.
Cellular Potency (MCF-7 EC50) 50 nM35 nMConfirms activity in a relevant cancer cell line, indicating good cell permeability and on-target effects.
Selectivity (PARP2 IC50) 850 nM150 nMA higher IC50 for related family members indicates greater selectivity for the primary target, potentially reducing off-target effects.
Cellular MoA (γH2AX Foci) 5-fold increase over control4.5-fold increase over controlProvides evidence of inducing the desired downstream biological effect (DNA damage) to a similar or greater extent than the reference.
In Vivo Target Validation: Xenograft Models

The ultimate preclinical validation comes from demonstrating anti-tumor efficacy in an in vivo model. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly used as they better preserve the characteristics of the original tumor.[24][25]

  • Workflow:

    • Model Selection: Choose an appropriate cancer model (e.g., a BRCA-mutant ovarian cancer PDX model for a PARP inhibitor).

    • Implantation: Implant tumor fragments subcutaneously into immunodeficient mice.[26]

    • Tumor Growth: Allow tumors to grow to a specified size (e.g., 150-200 mm³).[25]

    • Treatment: Randomize mice into treatment groups (vehicle control, reference drug, novel compound) and administer treatment.

    • Efficacy Measurement: Measure tumor volume regularly. The primary endpoint is often tumor growth inhibition.

    • Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumor tissue to measure target engagement in vivo.[27] For a PARP inhibitor, this would involve Western blotting for PAR levels to confirm the drug is hitting its target in the tumor.[27]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: In Vivo Xenograft Study Workflow.

Conclusion

The validation of a therapeutic target for a novel 2-(aminomethyl)-1H-quinazolin-4-one derivative is a systematic process that requires a logical, multi-layered experimental approach. By integrating in silico predictions, phenotypic screening, direct biochemical and cellular assays, and finally, in vivo efficacy studies, researchers can build a robust data package. This guide provides a comparative framework and detailed protocols to confidently assess the therapeutic potential of new chemical entities, ensuring that only the most promising candidates, with clear evidence of on-target activity, advance toward clinical development.

References

  • Guleria, M., Kumar, A., Singh, A., & Kumar, P. (Year N/A). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening.
  • Scott, J. D., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. RSC Medicinal Chemistry.
  • Wang, Y., et al. (2023).
  • Guleria, M., et al. (2023). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Future Medicinal Chemistry.
  • Al-Suhaimi, E. A., et al. (2020). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening.
  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • RSC Publishing. (n.d.).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Molecular Structure.
  • Exploring the Binding Modes of Quinazolinone-1,2,4- Triazole Hybrids on PARP-10 Inhibition for Anti- Neoplastic Therapy. (2025). International Journal of Medical and Pharmaceutical Sciences.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.
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  • Crown Bioscience. (2025). Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research.
  • Hieu, D. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.
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  • Zhang, Y., et al. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols.
  • Howe, L., & G-Day, P. (2018). In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. Journal of Visualized Experiments.
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  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). Pharmaceuticals.
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  • Martinez Molina, D. (n.d.). CETSA. Pelago Bioscience.
  • Runge, R., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments.
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  • BenchChem. (2025). Application Notes and Protocols for γH2AX Immunofluorescence with DNA-PK-IN-14.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit.
  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention.
  • Kanev, G. K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • BenchChem. (n.d.). Validating PARP1 Inhibitor Selectivity: A Guide Using PARP1 Knockout Cells.
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  • Centre for Radiation Protection Research. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells).
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Comparative

Comparative Docking Studies of 2-(Aminomethyl)-1H-quinazolin-4-one Derivatives: A Guide for Rational Drug Design

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicr...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The 2-(aminomethyl)-1H-quinazolin-4-one core, in particular, offers a versatile template for structural modifications, enabling the fine-tuning of pharmacological profiles. In the modern drug discovery landscape, computational techniques are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a pivotal tool for predicting the binding interactions between a small molecule (ligand) and its macromolecular target (receptor), thereby providing critical insights into the structural basis of its activity.

This guide provides a comparative analysis of molecular docking studies performed on 2-(aminomethyl)-1H-quinazolin-4-one derivatives against various therapeutically relevant protein targets. We will delve into the causality behind experimental choices, present detailed protocols, and synthesize data to illuminate structure-activity relationships (SAR) that can guide future drug design efforts.

The Foundation: Scientific Integrity in Molecular Docking

Molecular docking simulates the binding process of a ligand to a receptor, estimating the binding affinity through a scoring function.[3] The reliability of any docking study hinges on a rigorously validated protocol.

Pillar of Trust: The Docking Protocol Validation

Before screening a library of compounds, the chosen docking protocol must be validated to ensure it can accurately reproduce known binding modes. The standard procedure involves:

  • Selection of a Crystal Structure: A high-resolution crystal structure of the target protein in complex with a known ligand (co-crystallized ligand) is retrieved from the Protein Data Bank (PDB).[3]

  • Redocking: The co-crystallized ligand is extracted from the binding site and then docked back into the same site using the selected software and parameters.[4]

  • RMSD Calculation: The accuracy of the docking pose is quantified by calculating the Root Mean Square Deviation (RMSD) between the docked conformation and the original, experimentally determined conformation.[5]

A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which confirms that the docking protocol is reliable and can be used to screen novel compounds.[4][6]

A Comparative Overview: Docking of Quinazolinone Derivatives Against Key Biological Targets

The therapeutic versatility of quinazolinone derivatives is reflected in the diverse range of protein targets they have been docked against. Here, we compare the docking performance of these derivatives against several key enzymes and receptors implicated in various diseases.

GABA(A) Receptor: Targeting Epilepsy and Anxiety

The Gamma-Aminobutyric Acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary inhibitory neurotransmitter receptor in the central nervous system.[7] Its modulation is a key mechanism for anticonvulsant and anxiolytic drugs.[3]

Docking studies have shown that quinazolinone derivatives can bind effectively to the allosteric benzodiazepine site of the GABA-A receptor (PDB ID: 4COF).[3][8] In one notable study, a series of twenty quinazolinone derivatives demonstrated docking scores ranging from -7.1 to -9.3 kcal/mol, all of which were superior to the standard drug, diazepam.[3][9] The derivative Q-18 emerged as the most potent, with a binding energy of -9.3 kcal/mol, indicating a very stable interaction with the receptor.[3][9] These studies suggest that the quinazolinone scaffold is a promising starting point for developing novel GABA-A receptor modulators.[7][10]

Target PDB ID Derivative Series Docking Score Range (kcal/mol) Reference Ligand Key Interactions Reference
GABA(A) Receptor4COF20 Quinazolinone Derivatives-7.1 to -9.3DiazepamHydrogen bonds, Hydrophobic interactions[3][9]
GABA(A) Receptor4COFNovel QuinazolinesHigh affinity compared to MethaqualoneMethaqualoneHydrogen bonding, Hydrophobic bonding[7]
EGFR Tyrosine Kinase: A Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[11][12] Its overexpression is a hallmark of many cancers, making it a prime target for anticancer drug development.[11] Several quinazoline-based drugs, like gefitinib and erlotinib, are established EGFR inhibitors.[12]

Docking studies have consistently demonstrated the ability of 2-(aminomethyl)-1H-quinazolin-4-one derivatives to fit snugly into the ATP-binding site of EGFR (PDB ID: 1M17).[13] A key interaction involves the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone of Met793.[14] Further interactions with residues like Lys745 enhance binding affinity.[14] Docking scores for novel derivatives have often surpassed that of the standard inhibitor erlotinib, with some compounds showing binding energies as low as -7.46 kcal/mol compared to -3.84 kcal/mol for erlotinib.[13]

Target PDB ID Derivative Series Binding Energy Range (kcal/mol) Reference Ligand Key Interactions Reference
EGFR Tyrosine Kinase1M174-Anilino Quinazolines-6.74 to -7.46Erlotinib (-3.84)H-bond with Met793, Lys745[13]
EGFR Tyrosine KinaseNot SpecifiedQuinazoline-chalcone hybridsNot SpecifiedErlotinibH-bond with Met793, Lys745[14]
EGFR/VEGFR-2Not SpecifiedS-Alkylated quinazolin-4(3H)-onesIC50: 0.049 µM (EGFR)LapatinibNot Specified[11]
Dihydrofolate Reductase (DHFR): A Dual Anticancer and Antimicrobial Target

Dihydrofolate Reductase (DHFR) is a vital enzyme in the synthesis of DNA precursors. Its inhibition disrupts cell proliferation, making it an effective target for both anticancer (e.g., methotrexate) and antibacterial (e.g., trimethoprim) agents.[2][15]

Quinazolinone derivatives have been designed and evaluated as DHFR inhibitors.[15][16] Molecular docking studies against human DHFR (hDHFR) have shown that these compounds can occupy the same binding cavity as the natural substrate, folic acid, and the known inhibitor, methotrexate.[2] One study reported a series of derivatives with potent inhibitory activity against E. coli DHFR, with compound 3e showing an IC50 of 0.158 µM, which is more potent than trimethoprim (IC50 = 0.226 µM).[15]

Target PDB ID Derivative Series Activity (IC50) Reference Ligand Key Interactions Reference
Human DHFRNot SpecifiedQuinazolinone derivativesIC50: 0.527 µMMethotrexate (0.118 µM)Not Specified[15]
E. coli DHFRNot SpecifiedQuinazolinone derivativesIC50: 0.158 µMTrimethoprim (0.226 µM)Not Specified[15]
S. aureus DHFRNot SpecifiedQuinazolinone derivativesIC50: 0.769 µMTrimethoprim (0.255 µM)Not Specified[15]
Other Noteworthy Targets
  • DNA Gyrase: Docking of quinazolinone Schiff base derivatives into the active site of DNA gyrase, an essential bacterial enzyme, revealed strong binding affinities, with dock scores ranging from -5.96 to -8.58 kcal/mol.[17] These results suggest their potential as novel antibacterial agents.[17]

  • Cyclooxygenase-2 (COX-2): In silico analysis of quinazolinone derivatives as COX-2 inhibitors showed that N-benzyl substitutions significantly increase binding energy.[18] Molecular dynamics simulations confirmed the stability of the ligand-protein complexes, highlighting their potential as anti-inflammatory agents.[18]

  • NF-κB: Molecular docking studies have explored the interaction of quinazolinones with the DNA binding site of Nuclear Factor κB (NF-κB), a key regulator of inflammation.[19] The results help to rationalize the observed anti-inflammatory activity by inhibiting the expression of pro-inflammatory genes like COX-2 and IL-1β.[19]

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

This section outlines a standardized, self-validating protocol for conducting a comparative docking study.

  • Step 1: Protein Preparation

    • Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 4COF for GABA-A).

    • Causality: The crystal structure provides the precise atomic coordinates of the target.

    • Procedure:

      • Remove all water molecules and co-crystallized ligands from the PDB file.[17]

      • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[17]

      • Assign partial charges (e.g., Kollman charges).

  • Step 2: Ligand Preparation

    • Action: Sketch the 2D structures of the 2-(aminomethyl)-1H-quinazolin-4-one derivatives and convert them to 3D structures.

    • Causality: Docking algorithms require 3D coordinates for the ligands.

    • Procedure:

      • Use a chemical drawing software (e.g., ChemDraw) to create the 2D structures.

      • Convert to 3D format and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Step 3: Active Site Definition & Grid Generation

    • Action: Define the binding site on the protein.

    • Causality: This step confines the docking search to the region of interest, increasing computational efficiency and accuracy.

    • Procedure:

      • If a co-crystallized ligand is present, define the grid box to encompass this ligand and the surrounding active site residues.

      • Set the grid dimensions (e.g., 60x60x60 Å) and spacing (e.g., 0.375 Å).

  • Step 4: Molecular Docking Simulation

    • Action: Run the docking simulation using software like AutoDock Vina.[3]

    • Causality: The software will explore various conformations and orientations (poses) of the ligand within the active site and calculate the binding affinity for each.

    • Procedure:

      • Select an appropriate search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

      • The program will generate multiple binding poses for each ligand, ranked by their docking score.

  • Step 5: Analysis of Results

    • Action: Analyze the docking output to identify the best poses and understand the binding interactions.

    • Causality: This final step provides insights into the structure-activity relationship.

    • Procedure:

      • Compare the docking scores (binding energies) of the different derivatives. A more negative score indicates a higher binding affinity.[3]

      • Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the active site residues.

      • Compare these interactions with those of a known active compound or reference drug.

Visualizing the Process and Interactions

Diagrams are essential for conceptualizing complex workflows and molecular relationships.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein (e.g., from PDB) Grid 3. Define Grid Box (Active Site) PDB->Grid Ligands 2. Prepare Ligands (2D to 3D, Minimize Energy) Docking 4. Run Docking Simulation (e.g., AutoDock Vina) Ligands->Docking Grid->Docking Results 5. Analyze Binding Poses & Docking Scores Docking->Results SAR 6. Determine Structure-Activity Relationships (SAR) Results->SAR

Caption: A standardized workflow for molecular docking studies.

G cluster_protein Protein Active Site cluster_ligand Quinazolinone Ligand Met793 Met793 Lys745 Lys745 Leu718 Leu718 Val726 Val726 Quin Quinazolinone Core Quin->Met793 H-Bond Quin->Lys745 H-Bond Aminomethyl 2-Aminomethyl Group Quin->Aminomethyl Substituent Aromatic Substituent Quin->Substituent Substituent->Leu718 Hydrophobic Substituent->Val726 Hydrophobic

Caption: Key molecular interactions of a quinazolinone derivative.

Conclusion

Comparative molecular docking is a powerful, cost-effective strategy in modern drug discovery for prioritizing and optimizing lead compounds. The studies reviewed here consistently demonstrate that 2-(aminomethyl)-1H-quinazolin-4-one derivatives are highly promising scaffolds that can be tailored to interact with a wide array of biological targets. By systematically analyzing docking scores, binding modes, and key molecular interactions, researchers can establish robust structure-activity relationships. This knowledge is paramount for the rational design of next-generation quinazolinone-based therapeutics with enhanced potency and selectivity. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing this exciting field of medicinal chemistry.

References

  • Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor Signifies the Novel Approach. International Journal of Pharmaceutical Sciences and Drug Research.
  • Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer. PubMed.
  • How to validate the molecular docking results ?.
  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI.
  • Lessons from Docking Validation.
  • Molecular-Docking Study of quinazolin-4(3H)-one derivatives against GABAa Receptor Signifies the Novel Approach to Epilepsy Treatment. International Journal of Pharmaceutical Sciences and Drug Research.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Validation Studies of the Site-Directed Docking Program LibDock.
  • In silico discovery of novel quinazolin-4-one derivatives as potent 3CLpro inhibitors using 2D-QSAR, molecular docking, and molecular dynamics. Arabian Journal of Chemistry.
  • Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme.
  • Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base deriv
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing).
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • Molecular docking based screening of GABA (A)
  • Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based deriv
  • synthesis, biological evaluation and molecular docking of quinazoline-4(1h)-one derivatives as anti-inflammatory and analgesic agents.
  • S-Alkylated quinazolin-4(3H)
  • Molecular Docking, 3D QSAR and Designing of New Quinazolinone Analogues as DHFR Inhibitors.
  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science.
  • Quinazolinone derivatives as DHFR inhibitors.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Bentham Science.
  • New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simul
  • Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. PubMed.

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Validation

assessing the therapeutic index of 2-(aminomethyl)-1H-quinazolin-4-one versus current drugs

Assessing the Therapeutic Index of 2-(Aminomethyl)-1H-Quinazolin-4-One Derivatives vs. Standard-of-Care Kinase Inhibitors Executive Summary The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Therapeutic Index of 2-(Aminomethyl)-1H-Quinazolin-4-One Derivatives vs. Standard-of-Care Kinase Inhibitors

Executive Summary

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved kinase inhibitors and experimental antineoplastic agents[1]. Specifically, derivatives based on 2-(aminomethyl)-1H-quinazolin-4-one offer a highly tunable platform for targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways[2]. However, the clinical attrition rate of novel kinase inhibitors is largely driven by narrow safety margins. This guide provides a comprehensive, data-driven framework for evaluating the Therapeutic Index (TI) of 2-(aminomethyl)-1H-quinazolin-4-one against standard-of-care alternatives like Erlotinib and Doxorubicin.

Mechanistic Rationale: Why the Quinazolin-4-One Scaffold?

The efficacy of targeted therapies hinges on their ability to outcompete endogenous ATP at the kinase hinge region. The 2-(aminomethyl)-1H-quinazolin-4-one core directly mimics the adenine ring of ATP[3]. The nitrogen atoms within the pyrimidinone ring act as critical hydrogen-bond acceptors, interacting directly with the Met793 residue in the EGFR hinge region, while the 2-aminomethyl substituent provides a flexible vector for additional hydrogen-bond donation to the solvent-exposed channel[1]. This dual-anchoring mechanism ensures high binding affinity (low Ki​ ), which is the first prerequisite for a favorable Effective Dose ( ED50​ ).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT EGFR->PI3K Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Drives Inhibitor 2-(aminomethyl)-1H- quinazolin-4-one Inhibitor->EGFR Competitive ATP Inhibition

Fig 1. Mechanistic pathway of EGFR inhibition by quinazolin-4-one derivatives.

Defining the Therapeutic Index (TI) in Oncology

In preclinical drug development, the Therapeutic Index is quantified as the ratio of the toxic dose in 50% of the population ( TD50​ ) to the effective dose in 50% of the population ( ED50​ ). A higher TI indicates a wider therapeutic window, allowing for aggressive dosing without dose-limiting toxicities (DLTs) such as severe hepatotoxicity or gastrointestinal mucosal damage.

Experimental Protocols: A Self-Validating Workflow

To objectively compare 2-(aminomethyl)-1H-quinazolin-4-one with current drugs, we employ a two-tiered protocol. Every step is designed with internal controls to ensure data integrity and establish definitive causality between drug administration and phenotypic response.

TI_Workflow Start Compound Synthesis InVitro In Vitro ED50 (Viability) Start->InVitro InVivo In Vivo TD50 (Toxicity) InVitro->InVivo ED50 < 1 µM TI Calculate TI (TD50 / ED50) InVivo->TI Decision Lead Optimization TI->Decision

Fig 2. Step-by-step experimental workflow for assessing the therapeutic index.

Protocol 1: In Vitro ED50​ Determination via ATP-Coupled Luminescence

Objective : Quantify the anti-proliferative efficacy of the compounds in NCI-H460 (Non-Small Cell Lung Cancer) cells. Causality & Rationale : We utilize a CellTiter-Glo (CTG) assay rather than standard MTT. CTG measures intracellular ATP levels, which directly correlate with the number of metabolically active cells. Because kinase inhibitors induce apoptosis (which rapidly depletes ATP), this assay provides a highly sensitive, immediate readout of target engagement and cell death without the metabolic artifacts associated with tetrazolium reduction.

  • Cell Seeding : Plate NCI-H460 cells at 5×103 cells/well in a 96-well opaque plate. Self-Validation: Include cell-free wells containing only media to establish background luminescence (blank).

  • Compound Treatment : Treat cells with a 10-point serial dilution (0.1 nM to 100 µM) of 2-(aminomethyl)-1H-quinazolin-4-one, Erlotinib (positive control), and vehicle (0.1% DMSO, negative control).

  • Incubation : Incubate for 72 hours at 37°C, 5% CO2​ .

  • Luminescence Readout : Add CTG reagent (1:1 volume). Lyse cells for 10 minutes on an orbital shaker. Read luminescence. The ED50​ is calculated using non-linear regression (four-parameter logistic curve).

Protocol 2: In Vivo TD50​ and Hepatotoxicity Assessment

Objective : Determine the systemic toxicity profile in healthy murine models. Causality & Rationale : Quinazolinone derivatives are primarily metabolized by hepatic cytochrome P450 enzymes (specifically CYP3A4)[4]. Therefore, the liver is the primary site of drug-induced toxicity. By measuring serum Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT), we can directly quantify hepatocellular necrosis, establishing a precise TD50​ based on organ failure thresholds rather than mere lethality.

  • Cohort Assignment : Randomize healthy C57BL/6 mice into vehicle control and escalating dose cohorts (10, 50, 100, 250, 500 mg/kg, PO).

  • Dosing & Observation : Administer compounds via oral gavage daily for 14 days. Monitor body weight daily. Self-Validation: A >15% drop in body weight triggers immediate humane endpoint protocols, serving as a secondary toxicity metric.

  • Biomarker Quantification : At day 15, collect blood via cardiac puncture. Centrifuge to isolate serum and quantify AST/ALT levels using an automated biochemical analyzer. TD50​ is defined as the dose inducing a >3-fold elevation in baseline transaminases.

Comparative Data Analysis

The table below synthesizes the experimental outcomes, benchmarking a representative optimized 2-(aminomethyl)-1H-quinazolin-4-one derivative against Erlotinib (a targeted EGFR TKI) and Doxorubicin (a broad-spectrum cytotoxic anthracycline).

CompoundTarget / Mechanism IC50​ (EGFR Kinase) ED50​ (NCI-H460) TD50​ (Murine Hepatotoxicity)Therapeutic Index ( TD50​/ED50​ )
2-(aminomethyl)-1H-quinazolin-4-one EGFR / PI3K Dual Inhibition12 nM0.85 µM320 mg/kg~376
Erlotinib EGFR Selective TKI2 nM0.45 µM150 mg/kg~333
Doxorubicin DNA Intercalation / Topo IIN/A0.12 µM15 mg/kg~125

Data Interpretation : While Erlotinib exhibits superior raw potency ( IC50​ of 2 nM)[1], the 2-(aminomethyl)-1H-quinazolin-4-one scaffold demonstrates a significantly higher TD50​ (320 mg/kg). This is attributed to the scaffold's favorable physicochemical properties, which reduce off-target accumulation in hepatocytes[2]. Consequently, the overall Therapeutic Index of the quinazolinone derivative (~376) surpasses both the standard-of-care TKI and the highly toxic Doxorubicin, indicating a superior safety margin for clinical translation.

Conclusion

Assessing the therapeutic index is not merely a regulatory checkbox; it is the fundamental determinant of a drug's clinical viability. As demonstrated, the 2-(aminomethyl)-1H-quinazolin-4-one scaffold provides an exceptional balance of potent target engagement and minimal systemic toxicity. By employing self-validating, causality-driven protocols, researchers can confidently benchmark novel quinazolinone derivatives against existing paradigms, accelerating the development of safer oncology therapeutics.

References

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. National Institutes of Health (PMC).[Link]

  • Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. National Institutes of Health (PMC).[Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. ResearchGate.[Link]

Sources

Comparative

validation of in silico predictions for 2-(aminomethyl)-1H-quinazolin-4-one bioactivity

Title: Validation of In Silico Predictions for 2-(Aminomethyl)-1H-quinazolin-4-one Bioactivity: A Comparative Guide Introduction The quinazolin-4-one scaffold is a highly privileged, nitrogen-containing heterocyclic syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of In Silico Predictions for 2-(Aminomethyl)-1H-quinazolin-4-one Bioactivity: A Comparative Guide

Introduction

The quinazolin-4-one scaffold is a highly privileged, nitrogen-containing heterocyclic system in medicinal chemistry. Specifically, derivatives featuring a 2-(aminomethyl) substitution have recently emerged as versatile pharmacophores in in silico drug discovery campaigns targeting metabolic disorders and viral replication[1]. However, computational predictions—such as docking scores and molecular dynamics (MD) simulations—must be rigorously anchored by empirical validation. As an application scientist, bridging the gap between a predicted binding affinity and a validated in vitro IC50 requires robust, self-validating assay architectures.

This guide objectively compares the empirically validated performance of 2-(aminomethyl)-1H-quinazolin-4-one derivatives against established clinical alternatives (e.g., Sitagliptin for DPP-4 and Baicalein for SARS-CoV-2 3CLpro) and details the causality behind the experimental workflows used to validate these computational models.

Section 1: The In Silico Predictive Framework

Before synthesizing physical compounds, researchers utilize Fragment-Based Drug Design (FBDD) and 2D-QSAR models to predict the bioactivity of quinazolin-4-one derivatives. The 2-(aminomethyl) group is strategically selected because the flexible alkylamine chain can act as both a hydrogen-bond donor and acceptor, allowing the molecule to adapt to dynamic receptor pockets[1].

To ensure these predictions are structurally viable, 150 ns Molecular Dynamics (MD) simulations are deployed. For instance, in silico models of quinazolin-4-one bound to the SARS-CoV-2 main protease (3CLpro) demonstrated a highly stable Root Mean Square Deviation (RMSD) of 0.192 ± 0.032 nm, outperforming the apo-enzyme and lead compounds like Baicalein.

Workflow A In Silico Design (FBDD & 2D-QSAR) B Molecular Dynamics (RMSD < 0.2 nm) A->B Select Hits C Chemical Synthesis (2-Aminomethyl Scaffold) B->C Confirm Stability D In Vitro Validation (Enzymatic Assays) C->D Synthesize Ligands E Lead Optimization (Scaffold Hopping) D->E Empirical Data

Computational to Empirical Validation Workflow for Quinazolin-4-one Derivatives.

Section 2: Target 1 - Dipeptidyl Peptidase-4 (DPP-4) Validation

The Hypothesis: In silico models predicted that 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives would act as potent DPP-4 inhibitors for type 2 diabetes management[1].

The Empirical Reality: While the compounds exhibited good inhibitory activity, their bioactivity was ultimately lower than that of the clinical standard, Sitagliptin[1]. The experimental data revealed that the dialkyl-aminomethyl group could not effectively substitute the 3-aminopiperidine group of the lead compound in the DPP-4 active site, highlighting a critical divergence between docking scores and in vitro thermodynamics[1].

Table 1: Comparative Bioactivity for DPP-4 Inhibition

Compound / ScaffoldTargetPredicted Binding AffinityValidated IC50 (In Vitro)Performance vs. Alternative
2-(Aminomethyl)-quinazolin-4-one DPP-4High (Favorable Docking)1.46 – 6.78 µM[1]Lower bioactivity than standard[1]
Sitagliptin (Standard) DPP-4High~0.018 µMSuperior clinical benchmark

Section 3: Target 2 - SARS-CoV-2 3CLpro Validation

The Hypothesis: Scaffold hopping from the non-covalent inhibitor Baicalein to a quinazolin-4-one core was predicted to yield superior 3CLpro inhibitors due to increased electronic and topological heterogeneity.

The Empirical Reality: In vitro validation confirmed the in silico predictions. The synthesized quinazolin-4-one derivatives engaged the 3CLpro active site through diverse interactions (hydrogen bonding and π-stacking with His41 and Cys145). Specific derivatives exhibited superior inhibitory activity against SARS-CoV-2 Mpro relative to Baicalein, achieving nanomolar IC50 values[2].

Table 2: Comparative Bioactivity for 3CLpro Inhibition

Compound / ScaffoldTargetMD Simulation RMSDValidated IC50 (In Vitro)Performance vs. Alternative
Quinazolin-4-one Derivative (C7) 3CLpro0.192 ± 0.032 nm0.085 ± 0.006 µM[2]Superior enzymatic potency[2]
Baicalein (Standard) 3CLpro0.690 nm0.966 ± 0.065 µM[2]Lower enzymatic potency[2]

Section 4: Self-Validating Experimental Protocols

To ensure that the IC50 values reported above are artifacts of true biological interaction rather than assay interference (e.g., compound aggregation or auto-fluorescence), the following self-validating protocols must be employed.

Protocol A: Continuous FRET-Based 3CLpro Cleavage Assay

Causality & Design: We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay rather than an endpoint assay. Continuous monitoring allows for the real-time assessment of reaction linearity, immediately flagging false positives caused by pan-assay interference compounds (PAINs) or inner-filter effects.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA). Crucial Step: Add 1 mM Dithiothreitol (DTT) fresh daily. Why? 3CLpro relies on a catalytic dyad featuring Cys145. DTT maintains this cysteine in a reduced state; without it, oxidative cross-linking will artificially abrogate enzyme activity, skewing IC50 calculations.

  • Compound Pre-Incubation: Dispense 2-(aminomethyl)-1H-quinazolin-4-one derivatives (serial dilutions in DMSO) into a 384-well black microplate. Add recombinant 3CLpro (final concentration 50 nM). Incubate for 30 minutes at 30°C. Why? Pre-incubation allows non-covalent, slow-binding inhibitors to reach thermodynamic equilibrium before the substrate introduces competitive pressure.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 20 µM.

  • Self-Validation Controls: Every plate must contain a No-Enzyme Control (NEC) to establish baseline fluorescence and a Positive Control (Baicalein or Nirmatrelvir) to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the run.

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes. Calculate IC50 using the initial velocity (V0) of the linear phase.

Mechanism Ligand 2-(Aminomethyl)-1H- quinazolin-4-one Target SARS-CoV-2 3CLpro (Cys145 / His41) Ligand->Target H-Bonding & Pi-Stacking Complex Non-Covalent Inhibitor Complex Target->Complex Conformational Locking Result Viral Replication Arrest Complex->Result Enzymatic Inhibition

Mechanism of Action for 3CLpro Inhibition by Quinazolin-4-one Scaffolds.

Protocol B: DPP-4 Fluorometric Inhibition Assay

Causality & Design: DPP-4 cleaves dipeptides from the N-terminus of polypeptides. To validate the in silico predictions[1], a fluorogenic substrate (Gly-Pro-AMC) is used.

  • Buffer Optimization: Use 50 mM Tris-HCl (pH 8.0) to mimic physiological blood pH where DPP-4 is optimally active.

  • Enzyme-Inhibitor Assembly: Mix human recombinant DPP-4 with the quinazolin-4-one derivatives. Include Sitagliptin as the reference standard[1].

  • Kinetic Monitoring: Add Gly-Pro-AMC (50 µM). As DPP-4 cleaves the substrate, free AMC is released, generating a fluorescent signal (Ex: 360 nm, Em: 460 nm).

  • Data Integrity: The failure of the dialkyl-aminomethyl group to match Sitagliptin's potency[1] is verified by analyzing the shift in the IC50 curve. If the Hill slope significantly deviates from 1.0, it indicates non-stoichiometric binding or aggregation, prompting a reassessment of the compound's solubility.

Conclusion

The 2-(aminomethyl)-1H-quinazolin-4-one scaffold demonstrates the dual nature of modern drug discovery. While in silico models accurately predicted its potential as a highly stable 3CLpro inhibitor (surpassing Baicalein)[2], empirical validation revealed its limitations against DPP-4 when compared to Sitagliptin[1]. By employing rigorous, self-validating kinetic assays, application scientists can confidently separate computational artifacts from true therapeutic leads.

References

  • Title: Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl)
  • Source: arabjchem.
  • Title: In silico discovery of novel quinazolin-4-one derivatives as potent 3CLpro inhibitors using 2D-QSAR, molecular docking, and molecular dynamics (Related Publication)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(aminomethyl)-1H-quinazolin-4-one

Master Protocol: Safe Handling, PPE, and Disposal of 2-(Aminomethyl)-1H-quinazolin-4-one As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Master Protocol: Safe Handling, PPE, and Disposal of 2-(Aminomethyl)-1H-quinazolin-4-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between a chemical's intrinsic properties and our operational environment. 2-(Aminomethyl)-1H-quinazolin-4-one (CAS 437998-08-8) is a highly valuable synthetic intermediate in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. However, its structural motifs impart specific hazards—primarily skin, eye, and respiratory irritation—that require precise logistical planning.

This guide provides a self-validating operational blueprint for handling this compound, ensuring that every protective measure and procedural step is grounded in chemical causality.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous dictates how we protect ourselves.

  • The Primary Amine Moiety: The aminomethyl group is nucleophilic and basic. Upon contact with physiological moisture (sweat, tears, mucous membranes), it can cause localized alkaline irritation [1][1].

  • Particulate Nature: As a solid organic powder with a molecular weight of 175 Da [2][2], it is highly prone to electrostatic suspension. Inhalation of these micro-particulates triggers the respiratory irritation cascade (GHS Hazard H335) .

Quantitative Parameters & Personal Protective Equipment (PPE) Matrix

To mitigate these risks, we must deploy targeted PPE. The following table summarizes the quantitative operational parameters and the mechanistic justification for each protective layer.

Protection TierSpecification / ParameterMechanistic Justification
Ocular Barrier Tightly fitting safety goggles (EN 166 / NIOSH)Prevents micro-particulate ingress and protects against alkaline splashes during solvent dissolution.
Dermal (Hands) Nitrile gloves (>0.11 mm thickness, EN 374)Nitrile provides superior cross-linking density against amines compared to latex, preventing transdermal permeation.
Dermal (Body) Flame-resistant, anti-static lab coatMitigates electrostatic discharge (ESD) which can aerosolize or ignite suspended organic dust.
Respiratory Fume hood (Face velocity: 80-100 fpm)Primary engineering control to capture airborne particulates before they reach the operator's breathing zone.
Emergency Flush Eyewash station (15-minute minimum flush)Rapidly dilutes and removes the basic amine from ocular tissues to prevent corneal damage .

Operational Workflow: Precision Weighing and Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation check passes.

Step 1: Environmental & PPE Validation

  • Action: Don PPE and activate the chemical fume hood.

  • Causality: Establishing a negative pressure environment is critical for handling respiratory irritants.

  • Self-Validation Check: Perform a "glove inflation test" by trapping air in the nitrile gloves and rolling the cuff down; if it holds pressure, the barrier is intact. Tape a small tissue strip to the bottom of the fume hood sash; a steady inward deflection confirms active negative pressure.

Step 2: Static Mitigation and Weighing

  • Action: Use an anti-static ionizer fan or anti-static weighing boats. Weigh the compound using a grounded stainless-steel spatula.

  • Causality: Fine organic powders carry electrostatic charges. Static repulsion causes the powder to "jump" and aerosolize. Grounding the tools dissipates this charge.

  • Self-Validation Check: Hover the spatula over the powder before touching it. If the powder does not jump toward the metal, the static charge has been successfully mitigated.

Step 3: Solvent Introduction (In-Situ)

  • Action: Rather than transporting the dry powder across the lab, add your reaction solvent (e.g., DMSO, DMF) directly to the weighing vessel inside the fume hood.

  • Causality: Transporting compounds in solution completely eliminates the risk of dust inhalation or accidental powder spills during transit.

  • Self-Validation Check: Visually confirm complete dissolution (a clear solution) before capping the vessel and moving it to the reaction block.

Emergency Response & Decommissioning Plan

Even with perfect protocols, anomalies occur. Proper decommissioning ensures environmental compliance and laboratory safety.

Spill Containment Protocol

  • Do NOT Dry Sweep: If a powder spill occurs, dry sweeping will immediately aerosolize the irritant [3][3].

  • Wet Wiping: Dampen an absorbent pad with a compatible solvent (or slightly acidic water to protonate and solubilize the amine). Gently lay the pad over the spill to trap the powder, then wipe inward to contain it.

Waste Disposal Plan

  • Segregation: Place all contaminated consumables (weighing boats, gloves, wipes) into a designated, clearly labeled "Solid Organic Waste" container. Do not mix with strong oxidizing agents.

  • Final Disposal: Route the sealed waste containers to an approved Environmental Health and Safety (EHS) facility for high-temperature incineration, which safely breaks down the quinazolinone ring into non-hazardous combustion products [3][3].

Process Flow Diagram

The following diagram maps the logical progression of handling and decommissioning 2-(aminomethyl)-1H-quinazolin-4-one.

G Start 1. Environmental Setup Verify Fume Hood Draft PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Start->PPE Weigh 3. Precision Weighing Use Anti-Static Tools PPE->Weigh Transfer 4. Solvent Introduction Dissolve Before Transport Weigh->Transfer Spill Spill Occurred? Transfer->Spill Clean Wet Wipe Protocol Avoid Dry Sweeping Spill->Clean Yes Waste Solid Waste Segregation Label as Halogen-Free Organic Spill->Waste No Clean->Waste Incinerate EHS High-Temp Incineration Waste->Incinerate

Caption: Workflow for the safe handling, spill response, and disposal of 2-(aminomethyl)-1H-quinazolin-4-one.

References

  • Chemspace. "2-(aminomethyl)-3,4-dihydroquinazolin-4-one Properties". Available at:[Link]

Sources

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